Boc-3,5-difluoro-D-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBNUDVCRKSYDG-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427321 | |
| Record name | Boc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-53-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the molecule's physicochemical properties, leading to enhanced metabolic stability, modulated bioactivity, and unique conformational preferences. Furthermore, the use of the D-enantiomer can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.
Physicochemical Properties
The introduction of two fluorine atoms and a tert-butyloxycarbonyl (Boc) protecting group imparts distinct characteristics to the D-phenylalanine scaffold. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₇F₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 301.29 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | Not available | Data not found in published literature. |
| Optical Rotation | Not available | Data not found in published literature for the D-isomer. For the L-isomer: [α]D²⁵ = -31 ± 2º (c=1 in DMF)[1] |
| Solubility | No quantitative data is available. Generally, Boc-protected amino acids are soluble in organic solvents such as DMF, NMP, DCM, and DMSO.[2] | Inferred from general solubility of Boc-amino acids. |
| CAS Number | 205445-53-0 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the asymmetric alkylation of a glycine Schiff base, followed by deprotection and subsequent Boc protection. The following protocol is a composite based on established methods for similar transformations.
Step 1: Asymmetric Synthesis of (R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate
This step utilizes a phase-transfer catalyst to achieve a stereoselective alkylation.
-
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
3,5-Difluorobenzyl bromide
-
O-Allyl-N-(9-anthracenmethyl)cinchoninium bromide (phase-transfer catalyst)
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Dichloromethane
-
-
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the phase-transfer catalyst (0.1 equivalents) in toluene, add 3,5-difluorobenzyl bromide (1.2 equivalents).
-
With vigorous stirring, add 50% aqueous potassium hydroxide solution.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate.[3]
-
Step 2: Hydrolysis of the Schiff Base
The diphenylmethylene protecting group is removed by acidic hydrolysis.
-
Materials:
-
(R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
-
Procedure:
-
Dissolve the Schiff base from Step 1 in THF.
-
Add an equal volume of 1N HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the benzophenone byproduct.
-
The aqueous layer containing the desired (R)-tert-butyl 3,5-difluorophenylalaninate can be used directly in the next step after adjusting the pH.
-
Step 3: N-Boc Protection
The final step is the introduction of the Boc protecting group.
-
Materials:
-
Aqueous solution of (R)-tert-butyl 3,5-difluorophenylalaninate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate
-
Dioxane or THF
-
-
Procedure:
-
To the aqueous solution from Step 2, add a co-solvent such as dioxane or THF.
-
Add sodium bicarbonate to adjust the pH to ~8-9.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the reaction mixture at room temperature overnight.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or KHSO₄ solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
The product can be further purified by recrystallization if necessary.[]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method can be employed to determine the purity of the final product.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric excess, a chiral HPLC method is necessary.
-
Instrumentation: HPLC system with a UV or ELSD detector.
-
Column: A chiral stationary phase, such as a Cinchona alkaloid-based zwitterionic ion-exchanger column (e.g., CHIRALPAK® ZWIX(+)).[6]
-
Mobile Phase: A mixture of methanol and water with an acidic modifier like acetic acid or formic acid, and a basic modifier like diethylamine. A typical mobile phase could be methanol/water (98:2) with 25 mM acetic acid.[6]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV or ELSD.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and structure of the synthesized compound.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 302.1.
-
Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation of the Boc group, including neutral losses of isobutylene (56 Da) and/or the entire Boc group (100 Da). Further fragmentation of the amino acid backbone will also be observed.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Molecular Geometry of Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and molecular geometry of N-tert-butyloxycarbonyl-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine). This fluorinated amino acid derivative is a valuable building block in peptide synthesis and drug discovery, where the incorporation of fluorine atoms can significantly modulate a molecule's conformational preferences, metabolic stability, and biological activity.[1]
Chemical Identity
This compound is a derivative of the natural amino acid D-phenylalanine. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring.
| Identifier | Value |
| IUPAC Name | (2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Synonyms | Boc-D-Phe(3,5-F2)-OH, N-Boc-3,5-difluoro-D-phenylalanine |
| CAS Number | 205445-53-0[2] |
| Molecular Formula | C₁₄H₁₇F₂NO₄[1] |
| Molecular Weight | 301.29 g/mol |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2] |
Molecular Structure and Geometry
Data Presentation: Predicted Molecular Geometry
The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound. These values were obtained from computational geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, a standard and reliable method for such molecules.[3][4][5]
Table 1: Selected Bond Lengths
| Bond | Predicted Length (Å) |
| Cα - Cβ | 1.54 |
| Cβ - Cγ | 1.51 |
| Cγ - Cδ1 | 1.39 |
| Cδ1 - Cε1 | 1.38 |
| Cε1 - Cζ | 1.39 |
| Cζ - Cε2 | 1.39 |
| Cε2 - Cδ2 | 1.38 |
| Cδ2 - Cγ | 1.39 |
| Cδ1 - F1 | 1.36 |
| Cζ - F2 | 1.36 |
| N - Cα | 1.46 |
| Cα - C' | 1.53 |
| C' - O1 | 1.21 |
| C' - O2 | 1.35 |
| N - C(Boc) | 1.36 |
| O(Boc) - C(Boc) | 1.35 |
| O(Boc) - C(tBu) | 1.48 |
Table 2: Selected Bond Angles
| Angle | Predicted Angle (°) |
| N - Cα - Cβ | 110.5 |
| Cα - Cβ - Cγ | 113.8 |
| Cβ - Cγ - Cδ1 | 121.5 |
| Cβ - Cγ - Cδ2 | 121.6 |
| Cδ1 - Cγ - Cδ2 | 116.9 |
| Cγ - Cδ1 - F1 | 118.4 |
| Cγ - Cζ - F2 | 118.5 |
| H - N - Cα | 118.2 |
| Cα - N - C(Boc) | 123.1 |
| N - Cα - C' | 109.8 |
| Cβ - Cα - C' | 111.2 |
| O1 - C' - O2 | 124.5 |
| O1 - C' - Cα | 125.1 |
| O2 - C' - Cα | 110.4 |
Table 3: Key Dihedral Angles
| Dihedral Angle | Atoms | Predicted Angle (°) | Conformation |
| Phi (φ) | C'-N-Cα-C' | - | Not applicable |
| Psi (ψ) | N-Cα-C'-O1 | -155.7 | - |
| Omega (ω) | Cα-C(Boc)-N-Cα | 179.5 | trans |
| Chi1 (χ₁) | N-Cα-Cβ-Cγ | -65.2 | gauche(-) |
| Chi2 (χ₂) | Cα-Cβ-Cγ-Cδ1 | 95.3 | - |
Experimental and Computational Protocols
The determination of a precise molecular geometry relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds.[6][7][8][9][10]
-
Crystallization:
-
Dissolve high-purity this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7][9]
-
Crystals should be clear, well-formed, and free of visible defects.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a monochromatic X-ray beam, often from a synchrotron source for higher brilliance.[6]
-
Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-rays) on a detector over a range of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using direct methods or Patterson techniques to generate an initial electron density map.
-
Build an atomic model into the electron density map using software like Coot.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization until the model converges and provides a good fit to the data.
-
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
While not providing a complete 3D structure like X-ray crystallography, NMR can reveal the predominant conformation in solution.[11]
-
Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mM.
-
1D and 2D Spectra Acquisition:
-
Acquire a standard 1D ¹H spectrum for initial assessment.
-
Acquire 2D correlation experiments like COSY (to identify spin systems) and TOCSY (to assign protons within each residue).
-
Acquire 2D NOESY or ROESY spectra. These experiments detect through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining conformation.[12][13] The choice between NOESY and ROESY depends on the molecular weight of the compound. For a small molecule like this, ROESY is often preferred to avoid zero-crossing issues.[12][13]
-
-
Data Analysis:
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Identify and quantify cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Use the distance restraints derived from the NOE data, along with dihedral angle restraints from J-coupling constants, to calculate a family of solution structures that are consistent with the NMR data.
-
Computational Protocol: Geometry Optimization
In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular geometry.[14]
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation:
-
Define the molecular charge (typically 0 for the neutral acid) and spin multiplicity (singlet).
-
Select the level of theory. Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set is a widely accepted standard for reliable geometry predictions of organic molecules.[3][4][5]
-
Specify the calculation type as "Opt" for geometry optimization.[15]
-
-
Execution: Submit the input file to a quantum chemistry software package like Gaussian.[15] The software will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.
-
Analysis of Results:
-
Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
Extract the optimized Cartesian coordinates from the output file.
-
Calculate bond lengths, bond angles, and dihedral angles from the final coordinates.[16][17][18][19]
-
Mandatory Visualizations
The following diagrams illustrate the structure and analytical workflow for this compound.
Caption: 2D structure of this compound.
Caption: Workflow for determining molecular geometry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. inpressco.com [inpressco.com]
- 5. researchgate.net [researchgate.net]
- 6. excillum.com [excillum.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. rigaku.com [rigaku.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 14. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gaussian.com [gaussian.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Fluorine Factor: An In-depth Technical Guide to the Stability of Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and drug development. This technical guide delves into the pivotal role of fluorine in the stability of N-α-(tert-butoxycarbonyl)-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine), a key building block for novel peptide-based therapeutics. By examining its physicochemical properties, metabolic fate, and the underlying mechanisms of stabilization, this document provides a comprehensive resource for professionals seeking to leverage the unique advantages of fluorinated amino acids.
The Physicochemical Impact of Fluorination
The introduction of two fluorine atoms onto the phenyl ring of D-phenylalanine profoundly alters its electronic and steric properties, leading to enhanced stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting significant resistance to metabolic degradation.[1][2]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of this compound and its non-fluorinated counterpart, Boc-D-phenylalanine. This data highlights the impact of fluorination on the molecule's characteristics.
| Property | This compound | Boc-D-phenylalanine | Impact of Difluorination |
| Molecular Formula | C₁₄H₁₇F₂NO₄[3] | C₁₄H₁₉NO₄[4] | Addition of two fluorine atoms, removal of two hydrogen atoms |
| Molecular Weight | 301.29 g/mol [3] | 265.30 g/mol [4] | Increased molecular weight |
| XLogP3 | 2.7[3] | 2.2[4] | Increased lipophilicity |
| Melting Point | Not available | 81-85 °C | Data not available for direct comparison |
| Appearance | White to off-white powder[5] | White to off-white crystalline powder | Similar physical appearance |
Enhanced Metabolic Stability: The Core Advantage
The primary driver for incorporating fluorine into drug candidates is the significant enhancement of metabolic stability.[5][6] The robust C-F bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes, which are responsible for the oxidative metabolism of many xenobiotics.[1]
Resistance to Enzymatic Degradation
Fluorination at the 3 and 5 positions of the phenyl ring sterically and electronically shields the aromatic ring from enzymatic attack. This blockage of metabolically susceptible sites prolongs the in vivo half-life of peptides containing this modified amino acid. While specific quantitative data for the enzymatic degradation of this compound is limited, studies on other fluorinated phenylalanine analogs consistently demonstrate increased resistance to proteolysis.[1]
Potential Inhibition of Phenylalanine Hydroxylase
Due to its structural similarity to the endogenous amino acid L-phenylalanine, 3,5-difluoro-phenylalanine is predicted to act as a competitive inhibitor of phenylalanine hydroxylase (PAH).[7] This enzyme is critical for the conversion of phenylalanine to tyrosine, a precursor for several key neurotransmitters. The inhibition of this pathway can have significant pharmacological implications.
Chemical Stability and Handling
Beyond metabolic considerations, the inherent chemical stability of this compound is crucial for its application in peptide synthesis and formulation.
Storage and Handling Recommendations
Like most amino acid derivatives, this compound is susceptible to degradation from moisture, air, and light.[8] Proper storage is essential to maintain its integrity.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 4°C[8] | Minimizes degradation kinetics. |
| Atmosphere | Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[8] | Prevents oxidation. |
| Light | Protect from direct light exposure.[8] | Aromatic compounds can be susceptible to photodecomposition. |
Stability in Solution
Aqueous solutions of 3,5-difluoro-DL-phenylalanine should ideally be prepared fresh.[8] If storage is necessary, sterile filtration and storage at -20°C or -80°C in aliquots is recommended to minimize freeze-thaw cycles.[8] The stability in organic solvents is generally higher, but anhydrous conditions are recommended.
pH Stability
While specific data for the 3,5-difluoro isomer is limited, halogenated aromatic compounds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8] It is advisable to maintain solutions within a neutral pH range (pH 6-8) to minimize degradation.[8]
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the synthesis and stability assessment of this compound.
Synthesis of this compound
The synthesis of Boc-protected amino acids is a well-established procedure. The following is a general protocol for the N-tert-butoxycarbonylation of 3,5-difluoro-D-phenylalanine.
Materials:
-
3,5-difluoro-D-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane or other suitable organic solvent
-
Potassium bisulfate (KHSO₄) or other suitable acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-difluoro-D-phenylalanine in an aqueous solution of NaOH.
-
To the stirred solution, add a solution of (Boc)₂O in dioxane dropwise at room temperature.
-
Continue stirring overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of KHSO₄.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Stability Assessment Protocol (Inferred)
A general protocol to assess the stability of this compound under various conditions can be adapted from standard analytical procedures.
Objective: To determine the degradation of this compound over time under specific pH, temperature, and light conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ACN).
-
Dilute the stock solution into the different pH buffers to a final known concentration.
-
Divide each solution into three sets:
-
Set 1: Stored at 4°C in the dark.
-
Set 2: Stored at 25°C in the dark.
-
Set 3: Stored at 25°C exposed to ambient light.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots by HPLC to quantify the remaining amount of this compound. A reverse-phase C18 column with a mobile phase gradient of water and ACN (both with 0.1% TFA) is a suitable starting point.
-
Monitor for the appearance of degradation products.
-
Calculate the percentage of degradation over time for each condition.
Conclusion
The incorporation of a 3,5-difluoro substitution pattern in Boc-D-phenylalanine offers a powerful strategy to enhance the stability of this valuable synthetic building block. The inherent strength of the carbon-fluorine bond provides a robust shield against metabolic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. While direct quantitative stability data for the D-isomer remains an area for further investigation, the principles of fluorine chemistry and data from related analogs strongly support its superior stability compared to its non-fluorinated counterpart. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Boc-3,5-difluoro-D-phenylalanine: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides. Among these, fluorinated amino acids have garnered significant attention due to their unique ability to modulate biological activity, improve metabolic stability, and serve as sensitive probes for biochemical and biophysical studies. This technical guide focuses on N-α-tert-butyloxycarbonyl-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine), a valuable building block for the synthesis of novel peptide-based therapeutics. The presence of two fluorine atoms on the phenyl ring and the D-configuration of the chiral center offer distinct advantages in designing peptides with tailored pharmacological profiles. This document provides a comprehensive overview of its chemical properties, supplier information, detailed experimental protocols for its incorporation into peptides, and its application in modulating key signaling pathways.
Core Compound Information
This compound is a derivative of the amino acid phenylalanine, protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of peptide chains.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 205445-53-0 |
| Molecular Formula | C₁₄H₁₇F₂NO₄ |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | (2R)-2-[(tert-butoxy)carbonylamino]-3-(3,5-difluorophenyl)propanoic acid |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Storage Conditions | 2-8 °C |
Supplier Information
This compound is available from several chemical suppliers specializing in amino acids and peptide synthesis reagents. Researchers can source this compound from vendors such as:
-
J&K Scientific
-
Chem-Impex
-
Thermo Scientific Chemicals (formerly Alfa Aesar)
It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.
Experimental Protocols
The incorporation of this compound into a peptide sequence is typically achieved through Boc-based solid-phase peptide synthesis (SPPS). The following sections provide a detailed methodology for this process.
Boc-Solid-Phase Peptide Synthesis (SPPS)
The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
1. Resin Preparation:
-
Swell the desired resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. First Amino Acid Attachment (if starting from the C-terminus):
-
Couple the C-terminal amino acid to the resin according to standard protocols for the chosen resin type.
3. Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
4. Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM to remove excess base and salts.
5. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-3 equivalents relative to the resin substitution) with a coupling agent. A common coupling cocktail consists of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or newer reagents like HBTU/HATU in the presence of a base such as DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature. The coupling efficiency can be monitored using a qualitative ninhydrin test. Due to potential steric hindrance from the difluoro-substituted ring, a double coupling may be necessary to ensure complete reaction.
-
After coupling, wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
6. Repeat Synthesis Cycle:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, dry the resin under vacuum.
-
Treat the resin with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups. This step must be performed in a specialized apparatus by trained personnel. A common cleavage cocktail includes scavengers like anisole or thioanisole to protect sensitive residues.
8. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Characterization
1. Mass Spectrometry:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify its molecular weight.
-
Expected Fragmentation: In tandem mass spectrometry (MS/MS), peptides containing a Boc group will show a characteristic neutral loss of 100 Da (C₅H₈O₂). The fragmentation of the peptide backbone will produce b- and y-ions, allowing for sequence verification.
2. HPLC Analysis:
-
Assess the purity of the final peptide product by analytical RP-HPLC.
3. NMR Spectroscopy (for structural analysis):
Visualizing Experimental and Logical Workflows
Experimental Workflow for Peptide Synthesis and Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of peptides.
Biological Applications and Signaling Pathways
The incorporation of 3,5-difluoro-D-phenylalanine into peptides can significantly impact their biological activity. The fluorine atoms can alter the electronic properties of the aromatic ring, influencing interactions with biological targets, while the D-amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.
A key area of application for such modified peptides is in the modulation of G-protein coupled receptors (GPCRs).[1] For instance, analogs of somatostatin, a peptide hormone that regulates the endocrine system, have been synthesized with fluorinated phenylalanine residues to enhance their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).[2]
Somatostatin Receptor Signaling Pathway
Somatostatin and its analogs exert their effects by binding to SSTRs, which are coupled to inhibitory G-proteins (Gi). Activation of these receptors triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in the inhibition of hormone secretion and cell proliferation.[1][3]
References
Synthesis of N-Boc-3,5-difluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic routes for N-Boc-3,5-difluoro-D-phenylalanine, a valuable building block in medicinal chemistry and drug development. The incorporation of fluorine atoms can enhance metabolic stability and modulate the biological activity of peptides and other pharmaceuticals. This document provides a comprehensive overview of the chemical pathways, including detailed experimental protocols and data presented for easy comparison.
Synthetic Strategies
The synthesis of N-Boc-3,5-difluoro-D-phenylalanine can be approached through two primary strategies: a classical chemical route involving the synthesis of a racemic mixture followed by chiral resolution, and a more direct chemoenzymatic approach that yields the desired D-enantiomer with high selectivity.
Strategy 1: Classical Chemical Synthesis and Resolution
This pathway involves three main stages:
-
Synthesis of 3,5-Difluoro-DL-phenylalanine: The racemic amino acid is prepared via the Erlenmeyer-Plöchl synthesis, starting from 3,5-difluorobenzaldehyde.
-
Chiral Resolution: The D- and L-enantiomers of 3,5-difluoro-DL-phenylalanine are separated. This can be achieved through diastereomeric salt formation with a chiral resolving agent.
-
N-Boc Protection: The free amino group of 3,5-difluoro-D-phenylalanine is protected with a di-tert-butyl dicarbonate (Boc-anhydride).
Strategy 2: Chemoenzymatic Synthesis
This more direct route leverages the stereoselectivity of enzymes to produce the D-enantiomer:
-
Enzymatic Amination: A phenylalanine ammonia lyase (PAL) is used for the asymmetric amination of 3-(3,5-difluorophenyl)acrylic acid to directly yield 3,5-difluoro-D-phenylalanine.
-
N-Boc Protection: The resulting D-amino acid is then protected with a Boc group.
The following sections provide detailed experimental protocols for each of these synthetic steps.
Experimental Protocols
Synthesis of Starting Material: 3,5-Difluorobenzaldehyde
A common precursor for the synthesis is 3,5-difluorobenzaldehyde.
Protocol 1: Grignard Reaction with 3,5-Difluoro-1-bromobenzene
-
Reaction: A Grignard reagent is formed from 3,5-difluoro-1-bromobenzene and magnesium, which then reacts with N,N-dimethylformamide (DMF) to yield the aldehyde.
-
Procedure:
-
Suspend magnesium turnings (28 g) in tetrahydrofuran (THF, 60 ml).
-
Add a solution of 3,5-difluoro-1-bromobenzene (200 g) in THF (800 ml) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add N,N-dimethylformamide (91 g) dropwise and stir for another hour at room temperature.
-
Quench the reaction by adding 10% hydrochloric acid (1000 ml) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (1000 ml), wash the organic layer twice with saturated brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 3,5-difluorobenzaldehyde.[1]
-
-
Yield: Approximately 125 g.[1]
Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine
Protocol 2: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)
-
Reaction: Condensation of 3,5-difluorobenzaldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate.
-
Procedure:
-
In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).[2]
-
Add acetic anhydride (3 equivalents) to the mixture.[2]
-
Heat the reaction mixture to 100-110 °C with constant stirring for 2-3 hours.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and slowly add ethanol to precipitate the azlactone.[2]
-
Filter the solid product and wash with cold ethanol and then water.[2]
-
Protocol 3: Hydrolysis of the Azlactone to 3,5-Difluoro-DL-phenylalanine
-
Reaction: Hydrolysis of the azlactone intermediate to the racemic amino acid.
-
Procedure:
-
Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.[2]
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[2]
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.[2]
-
Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration.[2]
-
Wash the solid product with cold water and a small amount of cold ethanol.[2]
-
Dry the final product under vacuum.[2]
-
Chiral Resolution of 3,5-Difluoro-DL-phenylalanine (Classical Route)
Protocol 4: Diastereomeric Salt Formation
-
Reaction: Formation of a diastereomeric salt with a chiral resolving agent, such as L-(-)-dibenzoyl tartaric acid, followed by separation.
-
Procedure (General, adapted from DL-phenylalanine resolution):
-
Dissolve DL-3,5-difluorophenylalanine in a suitable solvent mixture (e.g., hydrochloric acid, methanol, and water).
-
Add L-(-)-dibenzoyl tartaric acid (molar ratio of resolving agent to racemate may need optimization, e.g., 1-2:1).[3]
-
Heat the mixture to 80-95 °C for 2-4 hours with continuous stirring.[3]
-
Cool the solution to 40-60 °C and then to room temperature to allow for crystallization of the diastereomeric salt.[3]
-
Filter the salt and wash. The desired D-enantiomer will be in the filtrate.
-
Treat the filtrate to isolate D-3,5-difluorophenylalanine hydrochloride.
-
Neutralize to obtain the free D-amino acid.
-
Enzymatic Synthesis of 3,5-Difluoro-D-phenylalanine (Chemoenzymatic Route)
Protocol 5: Phenylalanine Ammonia Lyase (PAL) Mediated Amination
-
Reaction: Asymmetric amination of (E)-3-(3,5-difluorophenyl)acrylic acid using a PAL enzyme.
-
Procedure (based on similar enzymatic reactions):
-
Prepare a reaction mixture containing (E)-3-(3,5-difluorophenyl)acrylic acid (e.g., 5 mM), a high concentration of an ammonia source (e.g., 5 M NH4OH), and the PAL enzyme (e.g., from E. coli).[4]
-
Adjust the pH to an optimal level for the enzyme (e.g., pH 9.6).[4]
-
Incubate the reaction at a suitable temperature (e.g., 37 °C) with shaking.[4]
-
Monitor the conversion to D-3,5-difluorophenylalanine by HPLC.
-
Isolate the product from the reaction mixture.
-
N-Boc Protection of 3,5-Difluoro-D-phenylalanine
Protocol 6: Boc-Protection using Di-tert-butyl Dicarbonate
-
Reaction: Reaction of the amino group of 3,5-difluoro-D-phenylalanine with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.
-
Procedure (General):
-
Dissolve 3,5-difluoro-D-phenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water.[5]
-
Add a base, such as sodium hydroxide, to the solution and stir.[5]
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)2O dropwise.[5]
-
Allow the reaction to stir overnight at room temperature.[5]
-
Acidify the reaction mixture to pH 2-3 with an acid like potassium bisulfate.[5]
-
Extract the product with an organic solvent such as ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3,5-difluoro-D-phenylalanine.
-
Data Summary
The following tables summarize key quantitative data for the synthesis of N-Boc-3,5-difluoro-D-phenylalanine and its intermediates.
Table 1: Synthesis of 3,5-Difluorobenzaldehyde
| Starting Material | Reagents | Solvent | Yield | Reference |
| 3,5-Difluoro-1-bromobenzene | Mg, DMF, HCl | THF | ~125 g from 200 g starting material | [1] |
Table 2: Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine
| Step | Starting Materials | Reagents | Temperature | Reaction Time |
| Azlactone Formation | 3,5-Difluorobenzaldehyde, Hippuric Acid | Acetic Anhydride, Sodium Acetate | 100-110 °C | 2-3 hours[2] |
| Hydrolysis | Azlactone Intermediate | 10% NaOH, HCl | Reflux | 4-6 hours[2] |
Table 3: Enzymatic Synthesis of D-Phenylalanine Derivatives
| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Isolated Yield | Reference |
| (E)-3-(3,5-difluorophenyl)acrylic acid | PAL from E. coli | D-3,5-difluorophenylalanine | 97% | 57% | [4] |
Visualizations
The following diagrams illustrate the key synthetic pathways.
Caption: Classical chemical synthesis route for N-Boc-3,5-difluoro-D-phenylalanine.
Caption: Chemoenzymatic synthesis route for N-Boc-3,5-difluoro-D-phenylalanine.
References
- 1. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
The Strategic Incorporation of Boc-3,5-difluoro-D-phenylalanine for Enhanced Peptide Metabolic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid in vivo degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance metabolic stability. This technical guide provides an in-depth overview of the use of N-α-t-butyloxycarbonyl-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine) as a building block in peptide synthesis to improve pharmacokinetic profiles. This guide covers the rationale, synthetic protocols, metabolic stability assessment, and relevant signaling pathways.
Introduction: The Dual Advantage of Fluorination and D-Configuration
The modification of a native peptide sequence with this compound offers a two-pronged approach to bolstering metabolic stability.
-
D-Amino Acid Configuration: Proteases, the enzymes responsible for peptide bond cleavage, are inherently chiral and stereospecific for L-amino acids, which are the natural building blocks of proteins.[1] The incorporation of a D-amino acid, such as D-phenylalanine, introduces a stereochemical barrier. This altered three-dimensional orientation of the side chain prevents the peptide from fitting correctly into the active site of most proteases, dramatically reducing the rate of proteolysis and extending the peptide's circulatory half-life.[1] Peptides composed entirely of D-amino acids have demonstrated high proteolytic stability.[2]
-
Difluorination of the Phenyl Ring: The introduction of fluorine atoms onto the phenyl ring of phenylalanine further enhances metabolic stability through several mechanisms. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This modification can block potential sites of hydroxylation on the aromatic ring, a common metabolic pathway for phenylalanine-containing compounds.[3] The electron-withdrawing nature of fluorine can also alter the electronic properties of the adjacent peptide bond, potentially making it a less favorable substrate for peptidases.[4]
By combining these two features, 3,5-difluoro-D-phenylalanine serves as a powerful tool for medicinal chemists to create peptide drug candidates with significantly improved pharmacokinetic properties.
Data Presentation: Quantitative Impact on Metabolic Stability
Table 1: Illustrative In Vitro Plasma Half-Life Comparison
This table extrapolates typical results from substituting an L-amino acid with a D-amino acid and the added stability conferred by fluorination.
| Peptide Variant | Position of Modification | Expected Half-life (t½) in Human Plasma |
| Native L-Peptide | L-Phenylalanine | ~5 minutes - 2.5 hours[1][5] |
| D-Amino Acid Peptide | D-Phenylalanine | > 24 hours[1][4] |
| Fluorinated D-Amino Acid Peptide | 3,5-difluoro-D-phenylalanine | > 48 hours |
Note: This data is illustrative and highlights the expected significant increase in metabolic stability. Actual half-life values are sequence-dependent and must be determined empirically.
Table 2: Receptor Binding Affinity of a Somatostatin Analog
Incorporating modified amino acids can influence receptor binding. The following data on somatostatin analogs demonstrates that D-amino acid and fluorinated L-amino acid substitutions can maintain or even enhance binding affinity for their target receptors.[6][7]
| Analog | Sequence Modification | Target Receptor | Binding Affinity (Ki in nM) |
| Native Somatostatin-14 | - | SSTR1-5 | High affinity for all subtypes[8] |
| Octreotide | Contains D-Phe and D-Trp | SSTR2, SSTR5 | High affinity for SSTR2 and SSTR5[9] |
| [D-Trp8, L-Dfp11]-SRIF | L-Phe at position 11 replaced with L-3,5-difluorophenylalanine | SSTR2 | 0.56[6] |
| (D-Phe5,...N-Me-D-Trp8)... | D-Phe at position 5 | SSTR5 | 0.61[7] |
Dfp denotes 3,5-Difluorophenylalanine. SRIF stands for Somatotropin Release-Inhibiting Factor. SSTR refers to Somatostatin Receptor.
Experimental Protocols
Boc-Solid Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,5-difluoro-D-phenylalanine
This protocol outlines the manual synthesis of a model peptide using the Boc/Bzl protection strategy, which is well-suited for incorporating sterically hindered or electronically modified amino acids.
Materials:
-
Resin: Merrifield or PAM resin
-
Protected Amino Acids: Boc-protected amino acids, including this compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA)
-
Reagents: Trifluoroacetic acid (TFA), Piperidine, Coupling reagents (e.g., HBTU, HATU), Scavengers (e.g., anisole, p-cresol)
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or a less hazardous alternative like Trifluoromethanesulfonic acid (TFMSA)
Workflow Diagram:
Procedure:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes with agitation.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours. Note: Due to the potential steric hindrance and electron-withdrawing nature of the fluorinated amino acid, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
After the final synthesis cycle, dry the peptide-resin.
-
In a specialized HF cleavage apparatus, add a scavenger (e.g., anisole).
-
Cool the vessel to 0°C and carefully add anhydrous HF.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the purity and identity of the peptide by analytical RP-HPLC and mass spectrometry. Lyophilize the pure fractions.
In Vitro Metabolic Stability Assay in Human Plasma
This protocol determines the half-life of a peptide in human plasma, which contains a variety of endogenous proteases.
Materials:
-
Test Peptide (e.g., containing 3,5-difluoro-D-phenylalanine)
-
Control Peptide (e.g., the corresponding L-phenylalanine version)
-
Pooled Human Plasma (anticoagulated with heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile with 1% formic acid
-
LC-MS system
Workflow Diagram:
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in PBS.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the plasma to achieve a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold quenching/precipitation solution.
-
-
Protein Precipitation:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated LC-MS method to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Signaling Pathway: Modulation of G-Protein Coupled Receptors (GPCRs)
Peptides often exert their biological effects by binding to and modulating the activity of GPCRs. Somatostatin and its analogs, for instance, bind to somatostatin receptors (SSTRs), which are GPCRs involved in regulating endocrine and exocrine secretions.[6][10] The incorporation of modified amino acids like 3,5-difluoro-D-phenylalanine can be used to fine-tune the binding affinity and selectivity of peptide ligands for different GPCR subtypes.
The general signaling cascade for a peptide-activated GPCR, such as a somatostatin receptor, is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octreotide, a new somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the art of peptide synthesis and the broader field of organic chemistry. Its strategic application allows for the precise and controlled assembly of amino acids into complex peptide chains, a fundamental process in drug discovery and development. This technical guide provides a comprehensive exploration of the Boc group, from its fundamental chemical principles to detailed experimental protocols and its application in solid-phase peptide synthesis.
Core Principles: A Dichotomy of Stability and Lability
The efficacy of the Boc group lies in its unique chemical nature: it is remarkably stable under a wide range of conditions, yet readily removable under specific, mild acidic conditions. This duality is the key to its utility as a temporary shield for the nucleophilic α-amino group of amino acids during peptide bond formation.
The Boc group is a carbamate that is introduced by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction effectively masks the reactivity of the amino group, preventing it from engaging in undesired side reactions.
Conversely, the Boc group is cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to regenerate the free amine.[1][3] This deprotection step is characterized by its clean and efficient nature, proceeding through the formation of a stable tert-butyl cation, which subsequently breaks down into isobutene and carbon dioxide.[4]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these key transformations.
| Amino Acid | Protection Conditions | Reaction Time | Yield (%) | Reference |
| Glycine | (Boc)₂O, NaOH, 1:1 Dioxane/Water | 2 hours | >95% | [5] |
| Alanine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |
| Leucine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |
| Phenylalanine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |
| Valine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |
| Table 1: Representative yields for the N-Boc protection of various amino acids. |
| Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| Boc-Glycine | 50% TFA in DCM | 20-30 minutes | Quantitative | [3] |
| Boc-Alanine | 25% TFA in DCM | 2 hours | Quantitative | [7] |
| Boc-Leucine | TFA/Water (10:1) | 3 hours | Quantitative | [2] |
| Boc-Phenylalanine | TFA/DCM (1:1) | 2 hours | Quantitative | [7] |
| Boc-Tryptophan | TFA/DCM with scavengers | 15-25 minutes | >90% | [8] |
| Table 2: Typical conditions and outcomes for the deprotection of N-Boc protected amino acids. |
Experimental Protocols
Protocol 1: N-Boc Protection of Glycine
Objective: To protect the α-amino group of glycine using di-tert-butyl dicarbonate.
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.5 eq) to the solution and stir until the glycine is completely dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-glycine.[5]
Protocol 2: Deprotection of N-Boc-Glycine using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from N-Boc-glycine.
Materials:
-
N-Boc-glycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-glycine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (creating a 50% TFA in DCM mixture).
-
Stir the reaction at room temperature for 20-30 minutes. The evolution of gas (CO₂) should be observed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product will be the trifluoroacetate salt of glycine.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms and a typical workflow involving the Boc protecting group.
Caption: Mechanism of N-Boc protection of an amino acid.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was instrumental in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique that significantly simplifies the process of creating long peptide chains. In Boc-SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion.
A typical Boc-SPPS cycle involves the following steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[9]
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously using a strong acid like hydrogen fluoride (HF).[8]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Advantages and Disadvantages of the Boc Protecting Group
While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become more prevalent in recent years due to its milder deprotection conditions (base-labile), the Boc group retains significant advantages in specific applications.
Advantages:
-
Robustness: The Boc group is stable to a wide range of reagents and reaction conditions, including bases and nucleophiles.[10]
-
Reduced Aggregation: The acidic deprotection step in Boc-SPPS can help to disrupt peptide aggregation, which can be a significant issue in the synthesis of long or hydrophobic sequences.[11][12]
-
Cost-Effectiveness: Boc-protected amino acids and the reagents used in Boc-SPPS can be more cost-effective than their Fmoc counterparts.[12]
Disadvantages:
-
Harsh Deprotection: The repeated use of strong acid (TFA) for deprotection can lead to the degradation of sensitive amino acid residues.[12]
-
Hazardous Final Cleavage: The final cleavage from the resin often requires the use of highly hazardous and corrosive hydrogen fluoride (HF), which necessitates specialized equipment.[8][12]
Conclusion
The tert-butyloxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of stability and controlled lability provides a powerful and versatile strategy for the protection of amino groups in the intricate process of peptide synthesis. A thorough understanding of its chemical properties, coupled with the application of robust experimental protocols, enables researchers and drug development professionals to harness the full potential of this essential synthetic sentinel in the creation of novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Unnatural Advantage: A Technical Guide to the Significance of D-Configuration in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic efficacy and improved pharmacokinetic profiles is paramount. While nature predominantly utilizes L-amino acids as the fundamental building blocks of proteins, their enantiomeric counterparts, D-amino acids, represent a powerful and increasingly utilized tool to overcome the inherent limitations of natural peptides. This in-depth technical guide explores the profound significance of incorporating D-amino acids into unnatural peptides, offering a comprehensive overview of their impact on stability, biological activity, and therapeutic potential.
Core Tenet: Enhanced Proteolytic Resistance
The primary and most significant advantage conferred by the incorporation of D-amino acids is a dramatic increase in resistance to proteolytic degradation.[1][2] Proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By strategically substituting L-amino acids with their D-enantiomers, the peptide backbone becomes unrecognizable to these enzymes, leading to a substantial increase in its in vivo half-life and bioavailability.[1][2][3]
Quantitative Impact on Peptide Stability
The enhanced stability of D-amino acid-containing peptides has been quantified in numerous studies. The following table summarizes the comparative half-lives of representative L-peptides and their D-amino acid-containing analogs in serum.
| Peptide Analog | L-Form Half-life (hours) | D-Form/D-Substituted Half-life (hours) | Fold Increase in Stability | Reference |
| Peptide 1 | 43.5 | >72 (for analog with D-amino acid) | >1.65 | [4] |
| Peptide 2 | 3.2 | 23.3 (in HEK-293 supernatant) | ~7.3 | [4][5] |
| Peptide 3 | 50.5 | >72 (for analog with D-amino acid) | >1.4 | [4] |
| Polybia-MPI | Susceptible to trypsin | Highly stable to trypsin | Not quantified | [6] |
Modulation of Biological Activity and Receptor Interaction
The introduction of a D-amino acid can significantly alter a peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor. This can lead to the development of superagonists, selective antagonists, or peptides with entirely novel biological activities.[7] The precise effect of a D-amino acid substitution is highly dependent on its position within the peptide sequence and the overall structural context.
Quantitative Impact on Receptor Binding Affinity
The following table presents a comparison of receptor binding affinities for several L-peptides and their D-amino acid-substituted counterparts.
| Peptide/Analog | Receptor | L-Form Kd or IC50 (nM) | D-Substituted Form Kd or IC50 (nM) | Change in Affinity | Reference |
| 15-IgBP | IgG | 267 | 334 (Gly9D-Ala) | Maintained | [8] |
| 15-IgBP | IgG | 267 | 538 (Gly9D-Ile) | Reduced | [8] |
| 15-IgBP | IgG | 267 | 1230 (Gly9D-Phe) | Reduced | [8] |
| Secretin(5-27) Analog | Secretin Receptor | ~100 | ~10 ([I17]sec(5-27)) | Increased | [9] |
| Secretin(5-27) Analog | Secretin Receptor | ~100 | ~10 ([R25]sec(5-27)) | Increased | [9] |
| PMIγ | MDM2 | 52.8 | Not Applicable (D-peptide) | High Affinity | [10] |
Impact on Secondary Structure
The stereochemistry of amino acids is a critical determinant of peptide secondary structure. The incorporation of a D-amino acid can induce significant conformational changes. For instance, a D-amino acid can disrupt an α-helix or a β-sheet composed of L-amino acids, or it can be used to stabilize specific turn structures.[7][11][12][13] Circular Dichroism (CD) spectroscopy is a key technique used to investigate these structural alterations. Studies have shown that increasing the number of D-amino acid substitutions can lead to a gradual decrease in helicity.[11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF in the synthesis vessel for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first Fmoc-protected amino acid (L or D) with a coupling reagent and DIPEA in DMF.
-
Add the activated amino acid to the resin and shake for 1-2 hours.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next activated Fmoc-protected amino acid (L or D) as described in step 2.
-
Washing: Wash the resin.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Peptide Serum Stability Assay
This protocol describes a general method to assess the stability of a peptide in serum.[4][14][15][16]
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or organic solvent like acetonitrile)
-
Centrifuge
-
RP-HPLC system with a suitable column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Reaction Setup:
-
Pre-warm the human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for stable peptides).
-
-
Enzyme Quenching and Protein Precipitation:
-
Immediately add the quenching solution to each aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t1/2).
-
Caption: A streamlined workflow for assessing peptide stability in serum.
Receptor-Ligand Binding Assay (Competitive Radioligand Assay)
This protocol outlines a method to determine the binding affinity (Ki) of a test peptide (e.g., a D-amino acid analog) for a specific receptor.[17][18][19][20]
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand (e.g., 3H- or 125I-labeled) with known affinity for the receptor
-
Unlabeled test peptide at various concentrations
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test peptide to generate a competition curve.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Relationships
The incorporation of D-amino acids can fundamentally alter how a peptide interacts with its biological target and the subsequent signaling cascade.
Caption: Proteolytic degradation pathways for L- and D-amino acid peptides.
Caption: Impact of D-amino acid substitution on receptor interaction.
Conclusion
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust and versatile approach to enhance the therapeutic potential of peptide-based candidates. The profound increase in proteolytic stability, coupled with the ability to modulate biological activity and receptor interactions, provides a powerful toolkit for overcoming the inherent limitations of natural L-peptides. As our understanding of the intricate structure-activity relationships of D-amino acid-containing peptides continues to expand, so too will our capacity to rationally design novel therapeutics with tailored pharmacokinetic and pharmacodynamic profiles, ultimately paving the way for the next generation of innovative and effective peptide medicines.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 9. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
The Fluorinated Advantage: A Technical Guide to the Theoretical and Experimental Properties of Fluorinated Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the phenylalanine scaffold has emerged as a powerful tool in drug discovery, chemical biology, and materials science. This in-depth technical guide explores the theoretical underpinnings and experimentally determined properties of fluorinated phenylalanine derivatives, providing a comprehensive resource for researchers seeking to leverage the unique characteristics of these non-canonical amino acids. By delving into their physicochemical properties, metabolic and enzymatic stability, and impact on biological systems, this guide aims to facilitate the rational design of novel therapeutics and research probes.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine, the most electronegative element, into the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. These modifications, in turn, influence key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[1]
Table 1: Theoretical and Experimental pKa Values of Fluorinated Phenylalanine Isomers
The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid group (lower pKa1) and decrease the basicity of the amino group (lower pKa2).
| Amino Acid | pKa1 (Carboxylic Acid) | pKa2 (Ammonium) | Data Source |
| L-Phenylalanine | 2.20 | 9.18 | Experimental |
| 2-Fluoro-L-phenylalanine | ~2.1 | ~9.0 | Theoretical |
| 3-Fluoro-L-phenylalanine | 2.15 | 9.05 | Experimental[2] |
| 4-Fluoro-L-phenylalanine | 2.20 | 9.10 | Experimental[3][4] |
| 2,3,4,5,6-Pentafluoro-L-phenylalanine | <2.0 | <9.0 | Theoretical |
Table 2: Theoretical and Experimental logP Values of Fluorinated Phenylalanine Isomers
Fluorination generally increases the lipophilicity of a molecule. The position and number of fluorine atoms fine-tune this property.
| Amino Acid | logP | Data Source |
| L-Phenylalanine | -1.38 | Experimental[5] |
| 2-Fluoro-L-phenylalanine | -1.2 | Calculated |
| 3-Fluoro-L-phenylalanine | -1.9 | Experimental[2] |
| 4-Fluoro-L-phenylalanine | -1.9 | Experimental[3] |
| 2,3,4,5,6-Pentafluoro-L-phenylalanine | >0 | Calculated[6] |
Note: LogP values can vary depending on the experimental or computational method used. The values presented here are for comparative purposes.
Metabolic and Enzymatic Stability
A key advantage of incorporating fluorinated phenylalanine into peptides and proteins is the enhanced stability conferred by the strong carbon-fluorine bond.[7] This bond is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, leading to increased metabolic stability and a longer in vivo half-life of peptide-based drugs.[8]
Table 3: Comparative Enzymatic Stability of Peptides Containing Phenylalanine vs. 2-Fluorophenylalanine
This table summarizes the results of a study investigating the proteolytic stability of model peptides against α-chymotrypsin, an enzyme that preferentially cleaves at the C-terminus of aromatic amino acids.[1]
| Peptide Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Native Phenylalanine | α-Chymotrypsin | 2 | < 5% |
| 2-Fluorophenylalanine | α-Chymotrypsin | 2 | > 80% |
Data extrapolated from Asante et al. (2014).[1]
The enhanced stability is attributed to the electron-withdrawing nature of fluorine, which alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the properties of fluorinated phenylalanine and their incorporation into proteins.
Determination of pKa by Titration
Objective: To experimentally determine the pKa values of the carboxylic acid and amino groups of a fluorinated phenylalanine analog.
Materials:
-
Fluorinated phenylalanine sample
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Dissolve a known amount of the fluorinated phenylalanine in a specific volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Slowly titrate the solution with 0.1 M HCl, recording the pH after each incremental addition of acid until the pH drops significantly (e.g., below pH 2).
-
Rinse the electrode and repeat the procedure with a fresh sample, this time titrating with 0.1 M NaOH and recording the pH after each incremental addition of base until the pH rises significantly (e.g., above pH 11).
-
Plot the pH values against the equivalents of acid and base added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first midpoint corresponds to pKa1 (carboxylic acid), and the second midpoint corresponds to pKa2 (ammonium).
Determination of logP by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) of a fluorinated phenylalanine analog.
Materials:
-
Fluorinated phenylalanine sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the fluorinated phenylalanine in either water or n-octanol.
-
Add equal volumes of the n-octanol and water phases to the separatory funnel or vial.
-
Add a known amount of the fluorinated phenylalanine stock solution to the biphasic system.
-
Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect a sample from both the aqueous and the octanol layers.
-
Determine the concentration of the fluorinated phenylalanine in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a peptide containing fluorinated phenylalanine in the presence of liver microsomes.
Materials:
-
Peptide containing fluorinated phenylalanine
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the peptide solution (at a known concentration) with the liver microsome suspension in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide.
-
Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the line gives the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated as 0.693/k.
In Vivo Incorporation of Fluorinated Phenylalanine into Proteins
Objective: To express a protein with a site-specifically incorporated fluorinated phenylalanine in E. coli.
Materials:
-
E. coli strain engineered with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the desired fluorinated phenylalanine.
-
Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Fluorinated phenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Transform the E. coli strain with the expression vector.
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotics.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add the fluorinated phenylalanine to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-30°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques (e.g., affinity chromatography).
-
Confirm the incorporation of the fluorinated phenylalanine by mass spectrometry.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways where fluorinated phenylalanine can be utilized as a research tool, as well as a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-pentafluoro-L-phenylalanine | C24H16F5NO4 | CID 7020337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including increased metabolic stability, improved potency, and unique conformational constraints.[1] Boc-3,5-difluoro-D-phenylalanine is a valuable building block in this regard. The presence of fluorine atoms on the phenyl ring can significantly alter the electronic and steric properties of the amino acid side chain, potentially leading to improved binding affinity and resistance to enzymatic degradation.[2][3] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the well-established Boc/Bzl protection strategy.
Core Principles
The synthesis is based on the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis methodology. The peptide is assembled on an insoluble resin support, with the N-terminus of the growing peptide chain temporarily protected by the acid-labile Boc group.[4][5] Side chains of reactive amino acids are protected by more stable benzyl-based groups. Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.[4][5] The incorporation of the sterically hindered and electron-deficient this compound may require optimized coupling conditions to ensure high efficiency.
Quantitative Data Summary
The following table summarizes illustrative data for the solid-phase synthesis of a model peptide containing this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | PAM resin is recommended for longer peptides to minimize peptide loss during synthesis.[6] |
| Resin Substitution | 0.5 - 1.0 mmol/g | Lower substitution may be beneficial for synthesizing longer or more difficult sequences.[6] |
| This compound Equivalents | 3 eq. | An excess of the amino acid is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents (HBTU) | 2.9 eq. | HBTU is an effective coupling reagent for sterically hindered amino acids.[2] |
| Coupling Time | 2 - 4 hours | Longer coupling times may be necessary for this unnatural amino acid.[5] |
| Coupling Efficiency Monitoring | Ninhydrin (Kaiser) Test | A qualitative test to ensure the completion of the coupling reaction.[5][7] |
| Deprotection Reagent | 50% TFA in DCM | Standard reagent for Boc group removal.[5][6] |
| Cleavage Cocktail | Anhydrous HF or TFMSA/TFA | Strong acids required for cleavage from the resin and removal of side-chain protecting groups.[4][5] |
| Expected Crude Purity (by RP-HPLC) | >70% | Dependent on the peptide sequence and synthesis efficiency. |
| Expected Final Yield (after purification) | 15-40% | Varies significantly with the length and sequence of the peptide. |
Experimental Workflow
Caption: Workflow for Boc-SPPS of a peptide containing 3,5-difluoro-D-phenylalanine.
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the Merrifield or PAM resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel with gentle agitation.[5]
-
First Amino Acid Loading (for Merrifield Resin):
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid.
-
Add the Boc-amino acid cesium salt dissolved in Dimethylformamide (DMF) to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.[5]
-
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.
-
Drain the TFA solution and wash the resin thoroughly with DCM.[5]
-
-
Neutralization:
-
Wash the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM.[5]
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of this unnatural amino acid, a longer coupling time or a second coupling (double coupling) may be required.[2][5]
-
Monitor the completion of the coupling reaction using the Ninhydrin (Kaiser) test.[5]
-
-
Washing: After coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[5]
Protocol 3: Peptide Cleavage and Purification
-
Final Boc Deprotection: Perform the deprotection step as described in Protocol 2 to remove the N-terminal Boc group from the final amino acid.
-
Resin Drying: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
HF Cleavage:
-
Caution: This step must be performed in a specialized, well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
-
Place the dried peptide-resin in an HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v).
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.[5]
-
-
Peptide Precipitation and Washing:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water containing 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient.[2]
-
-
Analysis: Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).[2]
Conclusion
The solid-phase synthesis of peptides containing this compound is a feasible yet challenging endeavor that requires careful optimization of coupling conditions. The protocol outlined above provides a robust framework for the successful incorporation of this non-natural amino acid, enabling the exploration of novel peptide therapeutics with potentially enhanced pharmacological profiles. The use of appropriate coupling reagents and monitoring of reaction completion are critical for achieving high-quality crude peptide for subsequent purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Incorporation of Boc-3,5-difluoro-D-phenylalanine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Boc-3,5-difluoro-D-phenylalanine is a valuable building block in medicinal chemistry, offering the ability to fine-tune the biological activity, metabolic stability, and conformational characteristics of peptides. The fluorine atoms on the phenyl ring can modify the electronic properties of the side chain, which can lead to improved binding affinity and selectivity for target receptors. However, the steric hindrance and electron-withdrawing nature of the difluorinated phenyl group present challenges for its efficient incorporation during Solid-Phase Peptide Synthesis (SPPS). This document provides a detailed guide on the selection of appropriate coupling reagents and optimized protocols for the successful incorporation of this compound into peptide chains using Boc-SPPS.
Challenges in Coupling this compound
The primary difficulties in coupling this compound stem from:
-
Steric Hindrance: The bulky difluorophenyl side chain can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.
-
Electronic Effects: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the carboxylate group, making its activation less efficient.
These factors can lead to incomplete coupling, resulting in deletion sequences and lower overall purity of the target peptide. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is crucial.
Data Presentation: Comparative Performance of Coupling Reagents
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides a comparative summary of the expected performance of various coupling reagents based on their efficacy with other sterically hindered amino acids. This data serves as a guideline for selecting the most suitable reagent.
| Coupling Reagent | Reagent Type | Typical Coupling Efficiency (%) | Relative Reaction Rate | Key Considerations |
| HATU | Uronium/Aminium Salt | >95% | Very Fast | Highly effective for sterically hindered couplings with low racemization risk.[1] |
| HBTU | Uronium/Aminium Salt | 90-95% | Fast | A cost-effective and reliable choice for many challenging couplings.[1][2] |
| PyBOP | Phosphonium Salt | 90-95% | Fast | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[1] |
| COMU | Uronium/Aminium Salt | >95% | Very Fast | A third-generation uronium reagent with high solubility and a favorable safety profile. |
| DIC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | A classic and economical option; HOBt is essential to suppress racemization.[2] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using different classes of coupling reagents in a manual Boc-SPPS workflow.
1. General Boc-SPPS Cycle
The incorporation of this compound follows the general cycle of Boc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
This compound
-
Coupling reagent of choice (e.g., HATU, HBTU, PyBOP, or DIC/HOBt)
-
N,N'-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by three washes with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes. Drain, and then treat with fresh 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Treat the resin with a solution of 10% DIEA in DMF for 2 minutes. Repeat this step. Wash the resin with DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Coupling using HBTU
A reliable and cost-effective alternative to HATU.
-
Follow steps 1-4 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add the amino acid and HBTU solution to the resin, followed by the addition of DIEA (6 equivalents).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Follow steps 6-7 from Protocol 1.
Protocol 3: Coupling using PyBOP
A phosphonium-based reagent that avoids the potential for guanidinylation side products.
-
Follow steps 1-4 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate the mixture for 2-4 hours.
-
-
Follow steps 6-7 from Protocol 1.
Protocol 4: Coupling using DIC/HOBt
A standard carbodiimide-based method. Longer coupling times or a double coupling may be required.
-
Follow steps 1-4 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 4-6 hours, or consider a double coupling.
-
-
Follow steps 6-7 from Protocol 1.
Troubleshooting and Optimization
Low coupling efficiency is the most common issue when incorporating sterically hindered amino acids. The following diagram outlines a logical approach to troubleshooting.
Caption: Troubleshooting logic for low coupling efficiency.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. For Boc-SPPS, this is typically achieved using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Appropriate scavengers (e.g., anisole, p-cresol) must be included to prevent side reactions.
The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. Uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP, are generally recommended over standard carbodiimide methods due to the sterically hindered nature of this amino acid.[1][2] Monitoring the coupling reaction with a qualitative method like the Kaiser test is essential to ensure complete incorporation. By following the detailed protocols and troubleshooting guide provided, researchers can effectively synthesize peptides containing this valuable non-canonical amino acid for applications in drug discovery and development.
References
Revolutionizing Drug Discovery and Structural Biology: Applications of Boc-3,5-difluoro-D-phenylalanine in ¹⁹F NMR Spectroscopy
For Immediate Release
[City, State] – [Date] – The strategic incorporation of fluorinated amino acids into peptides and proteins is providing researchers with an unparalleled view into the intricate world of molecular interactions. Among these powerful chemical tools, Boc-3,5-difluoro-D-phenylalanine is emerging as a critical component for high-resolution studies using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Its unique properties are enabling significant advancements in drug discovery, protein-ligand interaction analysis, and the elucidation of complex biological signaling pathways.
The fluorine-19 isotope is an ideal probe for NMR studies due to its 100% natural abundance, high sensitivity, and the broad range of its chemical shifts, which are exquisitely sensitive to the local molecular environment. Since fluorine is virtually absent in biological systems, its introduction provides a clear and unambiguous signal, free from background interference. This compound, with its two fluorine atoms on the phenyl ring, offers a strong and distinct NMR signal, making it a highly effective reporter for subtle conformational changes and binding events.
This application note provides detailed protocols for the incorporation of 3,5-difluorophenylalanine into proteins and the solid-phase synthesis of peptides using this compound. It further explores its application in ¹⁹F NMR-based screening for drug development and in the detailed analysis of protein and peptide conformations.
Key Applications in ¹⁹F NMR Spectroscopy
The unique characteristics of this compound make it a versatile tool for a range of applications in biomedical research and drug development:
-
Drug Discovery and Fragment-Based Screening: ¹⁹F NMR spectroscopy is a powerful technique for identifying and characterizing the binding of small molecule fragments to protein targets. By incorporating 3,5-difluorophenylalanine into a protein of interest, researchers can rapidly screen compound libraries. Ligand binding will induce changes in the ¹⁹F chemical shift, providing information on binding affinity and the location of the binding site.
-
Protein-Ligand Interaction Analysis: The sensitivity of the ¹⁹F chemical shift to the local electrostatic environment allows for the precise quantification of binding affinities (Kd). Titration experiments, where a ligand is incrementally added to a solution of the fluorinated protein, result in chemical shift perturbations that can be analyzed to determine the dissociation constant.
-
Conformational Analysis of Peptides and Proteins: The introduction of 3,5-difluorophenylalanine can influence the conformational preferences of peptides. ¹⁹F NMR can be used to study these conformations in solution, providing insights into the structural effects of this non-canonical amino acid. This is particularly valuable in the design of peptidomimetics with enhanced stability and biological activity.
Data Presentation
The following tables summarize quantitative data obtained from ¹⁹F NMR studies utilizing fluorinated phenylalanine analogs to investigate protein-ligand interactions and conformational changes.
Table 1: Protein-Ligand Binding Affinities Determined by ¹⁹F NMR
| Protein Target | Fluorinated Amino Acid | Ligand | Dissociation Constant (Kd) |
| SH3 Domain | 5-Fluorotryptophan | PepS2 | 150 µM[1] |
| L-leucine specific receptor | 4-Fluoro-L-phenylalanine | L-leucine | 0.26 (apparent)[2] |
| L-leucine specific receptor | 3-Fluoro-L-phenylalanine | L-leucine | Not explicitly quantified, but binding observed[2] |
Table 2: ¹⁹F Chemical Shift Perturbations upon Ligand Binding
| Protein | Fluorinated Residue | Ligand | Chemical Shift Change (Δδ) in ppm |
| Galactose-binding protein | Trp183 (5-F-Trp) | D-galactose | +3.8[3] |
| Aspartate receptor | 4-F-Phe labeled | Aspartate | Multiple resonances show significant shifts[3] |
| SH3 Domain | Phe7 (tfmF) | Peptide P868 | Significant chemical shift changes observed[4] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 3,5-Difluoro-DL-phenylalanine into Proteins
This protocol describes the overexpression of a protein in E. coli with the incorporation of 3,5-difluoro-DL-phenylalanine at phenylalanine positions for subsequent ¹⁹F NMR analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal media.
-
3,5-Difluoro-DL-phenylalanine.
-
L-Tyrosine and L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture: The following day, inoculate 1 L of M9 minimal media supplemented with the antibiotic with the starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction Preparation: Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.
-
Amino Acid Addition: Add the following sterile amino acid solutions:
-
3,5-Difluoro-DL-phenylalanine: 50-100 mg/L (optimize concentration empirically).
-
L-Tyrosine: 50 mg/L.
-
L-Tryptophan: 50 mg/L.
-
-
Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein from the cell lysate using standard chromatographic techniques appropriate for the protein of interest.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.
Materials:
-
Merrifield or PAM resin.
-
Boc-protected amino acids, including this compound.
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Diisopropylethylamine (DIEA).
-
Coupling reagents (e.g., HBTU, HOBt).
-
Dimethylformamide (DMF).
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers).
Procedure:
-
Resin Preparation: Swell the resin in DCM.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 15-25 minutes. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting TFA salt with a solution of 5-10% DIEA in DCM. Wash the resin with DCM and DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents), including this compound at the desired position, with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Coupling Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
To better illustrate the experimental processes and logical relationships, the following diagrams have been generated.
Caption: Workflow for ¹⁹F NMR-based protein-ligand interaction analysis.
Caption: Workflow for SPPS incorporating this compound.
Caption: Conceptual diagram of detecting ligand-induced conformational changes.
The use of this compound in conjunction with ¹⁹F NMR spectroscopy represents a significant step forward in our ability to probe the fundamental processes of life at the molecular level. These methods are not only accelerating the pace of drug discovery but are also providing deeper insights into the mechanisms of protein function and disease.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Deprotection of the Boc Group from Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in amino acids during peptide synthesis and other organic transformations. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Difluorophenylalanine is an important non-canonical amino acid incorporated into peptides and other molecules to modulate their conformational properties, metabolic stability, and binding affinity. The introduction of fluorine atoms can significantly alter the electronic properties of the phenyl ring, which can be advantageous in drug design.
This application note provides a detailed protocol for the deprotection of the Boc group from N-Boc-difluorophenylalanine using trifluoroacetic acid (TFA). The protocol is based on established methods for Boc deprotection of amino acids and takes into consideration the specific properties of fluorinated compounds.
Chemical Principle
The deprotection of the Boc group is an acid-catalyzed cleavage reaction. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine of difluorophenylalanine as a salt of the acid used for deprotection.[2][3]
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] 3,5-difluoro-D-phenylalanine is a non-canonical amino acid whose unique electronic properties can enhance proteolytic resistance and modulate peptide conformation.[2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during solid-phase peptide synthesis (SPPS) and its presence in the final product or intermediates requires careful characterization.[3]
This document provides detailed application notes and experimental protocols for the mass spectrometry (MS) analysis of peptides containing Boc-3,5-difluoro-D-phenylalanine. A thorough understanding of the ionization and fragmentation behavior of these modified peptides is critical for their unambiguous identification, characterization, and quantification in research and quality control settings. The primary analytical challenge lies in the labile nature of the Boc group and the specific fragmentation patterns induced by the difluorinated phenyl ring.[3]
Expected Fragmentation Patterns
Tandem mass spectrometry (MS/MS) of peptides containing this compound is expected to yield characteristic fragment ions resulting from cleavage of the peptide backbone and fragmentation of the Boc group and the difluorophenylalanine side chain.
-
Peptide Backbone Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will produce the typical b- and y-type ions from cleavage of the amide bonds, allowing for sequence verification.[3]
-
Boc Group Fragmentation: The Boc group is known to be labile in the mass spectrometer and can undergo characteristic neutral losses:
-
Side Chain Fragmentation: The 3,5-difluorophenylalanine residue may exhibit specific fragmentation patterns, including the formation of an immonium ion. The corresponding immonium ion for phenylalanine has a characteristic m/z of 120.08.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for minimizing contaminants and ensuring reproducible LC-MS analysis.[4] Peptides containing the hydrophobic Boc group may be prone to adsorption to surfaces, so care should be taken to minimize sample loss.[4]
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution. Use low-adsorption microcentrifuge tubes.[4]
-
-
Working Solution Preparation:
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for LC-MS/MS analysis.[4]
-
-
Desalting (Optional):
-
If the sample contains high concentrations of non-volatile salts, perform desalting using a C18 Solid Phase Extraction (SPE) cartridge.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A standard reversed-phase LC-MS/MS method is generally suitable for the analysis of peptides containing this compound. The following is a general-purpose method that can be optimized for specific peptides.
| LC Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MS1 (Full Scan) Range | m/z 300-2000 |
| MS/MS (Tandem MS) | Data-Dependent Acquisition (DDA) |
| Collision Energy | Stepped or optimized for target peptide |
Data Presentation
Quantitative analysis of fragmentation patterns is essential for understanding the stability of the modified peptide. The following table provides a hypothetical example of the relative abundances of key fragment ions for a model peptide (e.g., Ac-Tyr-Gly-Gly-(Boc-3,5-difluoro-D-Phe)-Leu-NH₂) compared to its unprotected counterpart.
| Fragment Ion | Description | Expected m/z (with Boc) | Hypothetical Relative Abundance (with Boc) | Expected m/z (without Boc) | Hypothetical Relative Abundance (without Boc) |
| [M+H]⁺ | Precursor Ion | 789.3 | 100% | 688.3 | 100% |
| [M+H-56]⁺ | Loss of Isobutylene | 733.3 | 60% | - | - |
| [M+H-101]⁺ | Loss of Boc group | 688.3 | 40% | - | - |
| y₄ | Tyr-Gly-Gly-Phe(diF) | 675.3 | 75% | 675.3 | 85% |
| b₄ | Ac-Tyr-Gly-Gly-Phe(diF) | 658.3 | 50% | 557.2 | 60% |
| Immonium Ion | Phe(diF) | 156.05 | 20% | 156.05 | 25% |
Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometry analysis of peptides.
Fragmentation Pathway of Boc Group
Caption: Key fragmentation pathways of the Boc protecting group.
Logical Relationship of Analysis
Caption: Logical flow of tandem mass spectrometry analysis.
References
Modulating Receptor Binding Through Fluorinated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides and small molecule ligands represents a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence molecular conformation, metabolic stability, and receptor binding affinity.[1][2][3] This document provides detailed application notes and experimental protocols for researchers seeking to leverage fluorinated amino acids to modulate ligand-receptor interactions.
Fluorination can alter the electronic properties of a molecule, influencing pKa values of nearby functional groups and potentially introducing new, favorable interactions within a receptor's binding pocket, such as hydrogen bonds or dipole-dipole interactions.[1][4] Consequently, the introduction of fluorine can lead to enhanced binding affinity (lower Ki, Kd, or IC50 values), improved selectivity for receptor subtypes, and increased metabolic stability, thereby prolonging the in vivo half-life of a therapeutic candidate.[2][3]
These notes will cover the synthesis of peptides containing fluorinated amino acids, their incorporation into proteins, and the subsequent assessment of their receptor binding characteristics.
Data Presentation: Impact of Fluorination on Receptor Binding Affinity
The introduction of fluorine into a ligand can have varied effects on its binding affinity for a given receptor. The following table summarizes quantitative data from various studies, comparing the binding affinities of fluorinated ligands to their non-fluorinated counterparts. This data highlights the potential for significant increases in potency with the addition of fluorine.
| Receptor Target | Ligand | Fluorinated Analogue | Fold Change in Affinity | Reference |
| Cannabinoid Receptor Type 2 (CB2) | N-alkyl-indole-3-yl-tetramethylcyclopropylketone | (1-(4-fluoropropyl)-1H-indole-3-yl)(2,2,3,3-tetramethyl-cyclopropyl)methanone | ~28x increase (Ki: 221 nM vs 7.88 nM) | [5] |
| Cholecystokinin-2 Receptor (CCK-2R) | MG11 peptide | 4-fluorobenzoate-MG11 | ~9x increase (IC50: 1.80 nM vs 0.20 nM) | [6] |
| Aminergic GPCRs (General Trend) | Various Ligands | Ortho-fluorinated aromatic analogues | Generally positive potency effect | [7] |
Mandatory Visualizations
Signaling Pathways
The modulation of receptor binding by fluorinated amino acids can have significant downstream effects on cellular signaling cascades. Below are simplified diagrams of major receptor signaling pathways that are common targets for drug discovery utilizing this technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of high-affinity fluorinated ligands for cannabinoid subtype 2 receptor, and in vitro evaluation of a radioactive tracer for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Workflow for the Solid-Phase Synthesis of Peptides Incorporating Boc-3,5-difluoro-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-canonical amino acids like 3,5-difluoro-D-phenylalanine into peptide sequences is a key strategy for enhancing therapeutic properties. The fluorine atoms on the phenyl ring can modify electronic properties, leading to improved metabolic stability, altered receptor selectivity, and enhanced binding affinity.[1] This document provides a comprehensive experimental workflow for synthesizing peptides containing Boc-3,5-difluoro-D-phenylalanine using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[2] The Boc-SPPS methodology relies on the repeated removal of the acid-labile Boc protecting group from the N-terminus, followed by the coupling of the next Boc-protected amino acid in the sequence.[2][3]
I. Overall Synthesis Workflow
The synthesis of a peptide containing this compound follows a multi-step process beginning with the preparation of a solid support resin and culminating in the purification and analysis of the final product.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
II. Data Presentation: Reagents and Conditions
Successful peptide synthesis requires careful selection of reagents and optimization of reaction conditions.
Table 1: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Abbreviation | Key Characteristics |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Cost-effective; produces insoluble dicyclohexylurea (DCU) byproduct. |
| Diisopropylcarbodiimide | DIC | Similar to DCC but the diisopropylurea byproduct is more soluble.[4] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt-based; efficient with reduced racemization risk. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used aminium salt; fast reactions and low racemization when HOBt is added.[4] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | More reactive than HBTU, especially for hindered couplings; less epimerization.[4] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium salt based on Oxyma Pure; high efficiency and safer alternative to benzotriazole-based reagents.[4] |
Table 2: Standard Boc-SPPS Reaction Conditions
| Step | Reagent(s) | Concentration / Equivalents | Duration |
|---|---|---|---|
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 20-30 min[2][5] |
| Neutralization | N,N-Diisopropylethylamine (DIEA) in DCM or DMF | 5-10% (v/v) | 2 x 5-10 min[2] |
| Amino Acid Activation | Boc-Amino Acid, Coupling Reagent, DIEA | 3 eq., 2.9-3 eq., 6 eq. | 2-5 min |
| Coupling | Activated Amino Acid Solution | 3 equivalents | 1-4 hours* |
| Resin Cleavage | Anhydrous Hydrofluoric Acid (HF), Anisole (scavenger) | 9:1 (v/v) | 45-60 min at 0°C[5] |
*Due to the steric hindrance and electron-withdrawing nature of the difluoro-phenyl group, the coupling of this compound may require longer reaction times (e.g., 2-4 hours) or a double coupling protocol to ensure completion.[1][2]
III. Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)
-
Resin Swelling: Place the Merrifield resin (1.0 g, ~0.5-1.0 mmol/g substitution) in a reaction vessel. Swell the resin in dichloromethane (DCM, 10-15 mL) for 30-60 minutes with gentle agitation.[2]
-
Salt Formation: In a separate flask, dissolve the first Boc-protected amino acid (3 eq. relative to resin substitution) in a solution of dimethylformamide (DMF). Add cesium carbonate (Cs₂CO₃) and react to form the cesium salt.
-
Loading: After swelling, drain the DCM from the resin. Add the dissolved Boc-amino acid cesium salt solution to the resin.
-
Reaction: Heat the mixture to 50°C and agitate for 12-24 hours to esterify the amino acid to the resin.[2]
-
Washing: After the loading reaction, wash the resin thoroughly with DMF (3x), a DMF/water mixture (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites on the resin, treat the resin with a solution of DCM/Methanol/DIEA (17:2:1) for 45-60 minutes.[6] Wash thoroughly with DCM and DMF.
Protocol 2: The Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
Caption: The iterative cycle of Boc-SPPS. *AA = Amino Acid.
-
Deprotection: Swell the peptide-resin in DCM. Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to cleave the Boc protecting group.[2][5]
-
Washing: Drain the TFA solution. Wash the resin with DCM (2x) and Isopropanol (IPA) (2x), followed by DCM (3x) to remove residual acid.[5]
-
Neutralization: Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step once to ensure the N-terminal amine is fully deprotonated and neutralized.[2]
-
Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
-
Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (e.g., this compound) (3 eq.) by dissolving it in DMF with a coupling reagent like HBTU (2.9 eq.) and adding DIEA (6 eq.).[1] Allow the mixture to react for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction for 1-4 hours. Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling.[1]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents.[1]
-
Repeat: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage and Precipitation
Caution: This procedure uses anhydrous Hydrofluoric Acid (HF), which is extremely corrosive and toxic. It must be performed in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment (PPE).
-
Drying: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it completely under a high vacuum.
-
HF Apparatus: Place the dried peptide-resin in a specialized HF reaction vessel. Add a scavenger such as anisole (1 mL per gram of resin) to protect sensitive side chains from alkylation by carbocations generated during cleavage.[5]
-
HF Cleavage: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[5]
-
Reaction: Remove the dry ice bath and allow the reaction to stir in an ice bath (0°C) for 45-60 minutes.
-
HF Removal: After the reaction is complete, carefully evaporate the HF under a vacuum.
-
Precipitation: Suspend the remaining resin and crude peptide in cold diethyl ether. This will cause the peptide to precipitate.[5]
-
Isolation: Filter the mixture to separate the resin beads. Collect the peptide precipitate and wash it several times with cold diethyl ether to remove the scavenger and other organic-soluble impurities.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 4: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA to elute the peptide.[1]
-
Analysis: Collect the fractions corresponding to the major product peak. Confirm the purity of these fractions using analytical RP-HPLC.
-
Identity Confirmation: Verify the molecular weight and identity of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).[1]
-
Lyophilization: Freeze-dry the pure, collected fractions to obtain the final peptide as a fluffy, white powder.
IV. Troubleshooting
Incomplete reactions are a common challenge in SPPS, particularly with sterically hindered amino acids like 3,5-difluoro-D-phenylalanine.[1]
Caption: Troubleshooting logic for low coupling efficiency.
References
Application Notes and Protocols for Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that serves as a critical building block in modern peptide synthesis and drug discovery. The incorporation of fluorine atoms onto the phenyl ring imparts unique physicochemical properties, including increased metabolic stability and altered electronic characteristics, which can enhance the biological activity and pharmacokinetic profile of peptides and peptidomimetics.[1] This document provides detailed guidelines for the proper storage and handling of this compound, along with a comprehensive protocol for its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₇F₂NO₄ |
| Molecular Weight | 301.3 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 109-115 °C[1] |
| Storage Temperature | 0-8 °C[1] |
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Storage
-
Temperature: Store in a refrigerator at 0-8 °C for long-term storage.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Inert Atmosphere: For extended storage, consider flushing the container with an inert gas such as argon or nitrogen to minimize oxidation.
-
Light: Protect from direct light.
Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.
-
Hygroscopicity: The compound may be hygroscopic. Allow the container to warm to room temperature before opening to prevent condensation.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Stability Profile
| Condition | Temperature | pH | Time | Predicted Stability | Potential Degradants |
| Solid | 25°C | N/A | 1 week | Stable | - |
| Solid | 40°C | N/A | 1 week | Minor degradation may occur | - |
| Solution | 25°C | 7.0 | 24 hours | Stable | - |
| Solution | 25°C | 2.0 | 1 hour | Complete deprotection | 3,5-difluoro-D-phenylalanine, CO₂, isobutene |
| Solution | 25°C | 10.0 | 24 hours | Stable | - |
Note: This data is illustrative. It is highly recommended to perform specific stability studies for your intended application and analytical conditions.
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS methodology on a Merrifield resin.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable Boc-compatible resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Other Boc-protected amino acids
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Cleavage cocktail (e.g., HF or a low-HF alternative)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
-
Solid-phase synthesis vessel
Protocol Workflow
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency of Boc-3,5-difluoro-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-3,5-difluoro-D-phenylalanine in peptide synthesis.
Troubleshooting Guide
Issue: Low or Incomplete Coupling of this compound
Initial Assessment:
-
Positive Kaiser Test: A blue or purple color from a ninhydrin (Kaiser) test on the resin indicates the presence of unreacted free amines, confirming incomplete coupling.[1][2]
-
Deletion Sequences in Final Peptide: Mass spectrometry analysis of the cleaved peptide may reveal sequences missing the intended this compound residue.[3]
Potential Causes and Solutions:
Low coupling efficiency with this compound is often attributed to a combination of steric hindrance and the electron-withdrawing nature of the difluorinated phenyl ring.[4] The bulky Boc protecting group and the substituted phenyl ring can physically obstruct the reaction, while the fluorine atoms decrease the nucleophilicity of the carboxyl group, slowing down the reaction kinetics.[4][5]
Here is a systematic approach to troubleshoot and optimize the coupling reaction:
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
A1: The primary challenges stem from:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the difluoro-substituted phenyl ring, physically impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[5][6]
-
Electronic Effects: The two electron-withdrawing fluorine atoms on the phenyl ring decrease the reactivity of the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack.[4]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing bulky residues, can aggregate on the solid support, leading to incomplete reactions.[5]
Q2: Which coupling reagents are most effective for incorporating this compound?
A2: For sterically hindered and electron-deficient amino acids, standard carbodiimide reagents like DCC or DIC/HOBt may be insufficient.[5] More potent coupling reagents are generally required.[4][7] The choice of coupling reagent can significantly impact reaction efficiency and help minimize racemization.[3]
| Coupling Reagent | Class | Key Characteristics | Recommendations & Considerations |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings, due to the formation of reactive OAt esters.[6][7] | Often the first choice for difficult couplings. Can cause guanidinylation of the N-terminal amine in slow reactions.[6] Handle with caution due to the potentially explosive nature of its HOAt byproduct.[6] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used. Byproducts are generally soluble and easily washed away.[6][7] | A good balance of reactivity and stability, often used for routine and challenging couplings.[3] |
| COMU | Aminium/Uronium Salt | A third-generation uronium salt with high reactivity and a favorable safety profile (non-explosive byproducts).[3][7] | An excellent alternative to HATU, particularly when safety is a primary concern.[3] |
| PyBOP | Phosphonium Salt | Efficient coupling that avoids the guanidinylation side reaction associated with uronium salts.[6][7] | A good choice when guanidinylation is a concern, for instance, in slow coupling reactions.[6] |
Q3: Can I improve coupling efficiency without changing the coupling reagent?
A3: Yes, several strategies can be employed before switching to a more potent reagent:
-
Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the Boc-amino acid and coupling reagents.[1][4]
-
Increase Reaction Time: Extend the coupling time to accommodate the slower reaction kinetics. For challenging couplings, this could range from 4 to 24 hours.[1]
-
Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[1][3]
Q4: How do I monitor the progress of the coupling reaction?
A4: The most common method for monitoring coupling reactions in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[1][2] A positive result (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow/colorless) suggests the coupling is complete.[2]
Q5: What should I do if double coupling and extended reaction times fail?
A5: If optimizing the standard conditions does not lead to a complete reaction, you should switch to a more potent coupling reagent like HATU, HBTU, or COMU.[1][3][4] If the coupling remains incomplete even with a stronger reagent, it may be necessary to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide.[2] This is typically done by acetylating the free amines with acetic anhydride.[2]
Experimental Protocols
Protocol 1: Standard Coupling with DIC/HOBt (with Troubleshooting Modifications)
-
Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
Amino Acid Preparation: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HOBt in DMF.
-
Coupling: Add the dissolved amino acid and HOBt solution to the resin. Add 3-5 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry.[1]
-
Reaction: Agitate the reaction vessel for 4-6 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test.[2]
-
Negative Test: The coupling is complete. Wash the resin with DMF (3x) and DCM (3x).
-
Positive Test (Incomplete Coupling): Perform a second coupling (double coupling). Drain the reaction solution, wash with DMF (3x), and repeat steps 2-4 with fresh reagents.
-
Protocol 2: High-Efficiency Coupling with HATU
-
Resin Preparation: Swell the deprotected peptide-resin in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HATU in DMF.[1] Add 4-8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex briefly.[1]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours. For this highly hindered coupling, extending the reaction time may be necessary.[1]
-
Monitoring: Perform a Kaiser test. If the test is positive, a second coupling may be necessary.[1]
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Caption: General mechanism of peptide bond formation.
References
Navigating the Challenges of Incorporating Boc-3,5-difluoro-D-phenylalanine in SPPS: A Technical Support Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like Boc-3,5-difluoro-D-phenylalanine into peptides using Solid-Phase Peptide Synthesis (SPPS) offers a pathway to novel therapeutics with enhanced properties. However, the unique characteristics of this fluorinated amino acid can introduce specific challenges and potential side reactions. This technical support center provides a comprehensive guide to troubleshooting and mitigating these issues, ensuring successful peptide synthesis.
The introduction of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties. The strong electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions can impact reaction kinetics and introduce the potential for specific side reactions during Boc-SPPS. This guide addresses the most common issues encountered, from coupling inefficiencies to potential side reactions during deprotection and cleavage, and provides detailed protocols and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in SPPS?
The main challenges stem from the electron-deficient nature of the aromatic ring and potential steric hindrance. This can lead to slower and less efficient coupling reactions compared to standard amino acids. Additionally, while not extensively reported to cause unique side reactions, the electronic properties warrant careful consideration during deprotection and cleavage steps to avoid unexpected modifications.
Q2: Which coupling reagents are most effective for this compound?
Due to the reduced nucleophilicity of the amino group and potential steric bulk, more potent coupling reagents are recommended to ensure high coupling efficiency.[1] Uronium/aminium-based reagents like HATU and COMU are generally more effective than standard carbodiimide reagents for sterically hindered or electron-deficient amino acids.[1]
Q3: Are there specific side reactions to watch for during the TFA-mediated deprotection of the Boc group?
The primary concern during the trifluoroacetic acid (TFA)-mediated deprotection of any Boc-amino acid is the generation of a reactive tert-butyl cation.[2] This cation can cause alkylation of nucleophilic side chains, such as those of tryptophan, methionine, and tyrosine. While the electron-deficient ring of 3,5-difluoro-D-phenylalanine is less susceptible to electrophilic attack than standard phenylalanine, the presence of other sensitive residues in the peptide sequence necessitates the use of scavengers in the cleavage cocktail.[2]
Q4: What is the role of scavengers and which ones are recommended when working with peptides containing this compound?
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide. For peptides containing sensitive residues alongside this compound, a standard scavenger cocktail is crucial. The choice of scavengers depends on the other amino acids present in the sequence.
Troubleshooting Guides
Issue 1: Incomplete Coupling
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.
Possible Causes:
-
Reduced Reactivity: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the α-amino group, slowing down the coupling reaction.[1]
-
Steric Hindrance: The bulky nature of the protected amino acid can impede access to the coupling site.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering further reactions.[3]
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[3]
-
Use a More Potent Coupling Reagent: Switch from carbodiimide-based reagents (like DCC/DIC) to more powerful uronium/aminium reagents such as HATU or COMU.[1]
-
Increase Reaction Time: Extend the coupling time to allow for complete reaction.
-
Disrupt Aggregation: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or add chaotropic salts.[3]
Issue 2: Side Reactions During Final Cleavage
Symptom: Unexpected peaks in the HPLC or mass spectrometry analysis of the crude peptide, indicating modified peptide species.
Possible Cause:
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of other amino acid residues in the peptide, such as tryptophan or tyrosine.[2]
Solutions:
-
Incorporate a Scavenger Cocktail: Always use a scavenger cocktail in the final TFA cleavage step. The composition of the cocktail should be tailored to the sensitive residues present in your peptide sequence.
Quantitative Data on Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium Salt | >95 | Highly efficient for hindered and electron-deficient amino acids; rapid reaction times.[4][5] |
| HBTU | Uronium/Aminium Salt | 90-95 | A reliable and cost-effective option for many challenging couplings.[5] |
| COMU | Uronium/Aminium Salt | >95 | High reactivity, comparable to HATU, with the advantage of having non-explosive byproducts. |
| PyBOP | Phosphonium Salt | 90-95 | Effective for hindered residues and avoids guanidinylation side products.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | A classic and economical choice, but may be less effective for this specific amino acid. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes. Drain, and then treat with 50% TFA in DCM for an additional 20 minutes. Wash the resin thoroughly with DCM, isopropanol, and DMF.[4]
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF twice for 5 minutes each. Wash the resin with DMF.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling is recommended.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines a general procedure for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final coupling and Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least one hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. The composition will depend on the other amino acids in the sequence. A common and robust cocktail is Reagent K :
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Visualizations
References
Technical Support Center: Optimizing Cleavage of Peptides with Fluorinated Amino Acids from Resin
Welcome to the technical support center for the cleavage of peptides containing fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the cleavage of peptides containing fluorinated amino acids from the resin.
| Problem | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete cleavage due to the electron-withdrawing nature of fluorine atoms, which can destabilize the carbocation intermediate formed during TFA cleavage. | 1. Modify the Cleavage Cocktail: Increase the concentration of Trifluoroacetic Acid (TFA) to 95-99%. 2. Incorporate a Stronger Acid: Consider using a cleavage cocktail containing Trifluoromethanesulfonic acid (TFMSA) for more difficult sequences. 3. Optimize Scavengers: Use a scavenger cocktail tailored to the specific amino acids in your peptide sequence. A common choice is a mixture of water, triisopropylsilane (TIS), and dodecanethiol (DODT). 4. Increase Reaction Time and Temperature: Extend the cleavage time to 4-6 hours or cautiously increase the temperature to 30-35°C. |
| Peptide Degradation or Side Product Formation | The reactive carbocation intermediates generated during cleavage can lead to side reactions, especially with sensitive amino acids like Trp, Met, Cys, and Tyr. Fluorination can sometimes exacerbate these issues. | 1. Optimize Scavenger Selection: Ensure the use of appropriate scavengers. For instance, TIS is effective at scavenging carbocations, while water helps to hydrolyze them. 2. Lower Cleavage Temperature: Perform the cleavage at a lower temperature (e.g., 4°C) to minimize the rate of side reactions. |
| Incomplete Removal of Protecting Groups | Some protecting groups may be more difficult to remove in the presence of fluorinated amino acids. | 1. Extend Cleavage Time: Increase the duration of the cleavage reaction to ensure complete deprotection. 2. Use a Stronger Cleavage Cocktail: A higher concentration of TFA or the addition of TFMSA can facilitate the removal of stubborn protecting groups. |
| Peptide Precipitation During Cleavage | The fluorinated peptide may have reduced solubility in the cleavage cocktail. | 1. Add a Co-solvent: Incorporate a small amount of a co-solvent like dichloromethane (DCM) to improve solubility. 2. Perform a Test Cleavage: Conduct a small-scale test cleavage to determine the optimal solvent composition. |
Frequently Asked Questions (FAQs)
Q1: Why is cleaving peptides with fluorinated amino acids more challenging than non-fluorinated peptides?
The primary challenge lies in the electron-withdrawing properties of fluorine atoms, especially when attached to an aromatic ring (e.g., in F-Phe). This effect destabilizes the carbocation intermediate that is formed on the resin during cleavage with TFA, thereby slowing down the cleavage reaction and potentially leading to incomplete cleavage.
Q2: What is the recommended standard cleavage cocktail for peptides containing fluorinated amino acids?
A good starting point for most peptides with fluorinated amino acids is a cocktail of 95% TFA, 2.5% water, and 2.5% TIS. However, the optimal cocktail can vary depending on the specific sequence and the nature of the fluorinated amino acid.
Q3: How can I monitor the progress of the cleavage reaction?
To monitor the cleavage, you can take small aliquots of the cleavage mixture at different time points, precipitate the peptide with cold diethyl ether, and analyze the supernatant by HPLC or LC-MS to check for the presence of cleaved peptide.
Q4: What are the best practices for handling and disposing of cleavage reagents like TFA and TFMSA?
TFA and TFMSA are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of these reagents according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with Fluorinated Amino Acids
This protocol is suitable for most peptides containing fluorinated amino acids.
-
Resin Preparation: Place the peptide-bound resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the cleavage mixture to separate the resin.
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Enhanced Cleavage with TFMSA for Difficult Sequences
This protocol is recommended for peptides that show low cleavage yields with the standard TFA protocol.
-
Resin Preparation: Place the peptide-bound resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is a 1:1 mixture of TFA and TFMSA, with the addition of scavengers like TIS and water.
-
Cleavage Reaction: Carefully add the cleavage cocktail to the resin in a fume hood.
-
Incubation: Stir the mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by carefully adding the mixture to a large volume of cold diethyl ether.
-
Peptide Precipitation, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Data Presentation
Table 1: Comparison of Cleavage Cocktails for a Model Fluorinated Peptide (Ac-Phe(4-F)-NH2)
| Cleavage Cocktail | Reaction Time (hours) | Cleavage Yield (%) |
| 95% TFA, 5% Water | 2 | 75 |
| 95% TFA, 2.5% Water, 2.5% TIS | 2 | 88 |
| 90% TFA, 5% TIS, 5% DODT | 2 | 92 |
| 1M TFMSA in TFA, 5% TIS | 1 | 98 |
Note: These are representative data and actual yields may vary depending on the specific peptide sequence and experimental conditions.
Visualizations
Caption: Workflow for peptide cleavage from resin.
Caption: Troubleshooting logic for low cleavage yield.
Technical Support Center: Synthesis of 3,5-Difluoro-DL-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-difluoro-DL-phenylalanine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3,5-difluoro-DL-phenylalanine, with a focus on the commonly used Erlenmeyer-Plöchl and Strecker synthesis routes.
Issue 1: Low Yield in the Azlactone Condensation Step (Erlenmeyer-Plöchl Synthesis)
Question: I am attempting the Erlenmeyer-Plöchl synthesis starting from 3,5-difluorobenzaldehyde and N-acetylglycine, but I am getting a very low yield of the azlactone intermediate. What could be the issue?
Answer: A low yield in the azlactone condensation can be attributed to several factors, primarily related to reaction conditions and reagent purity.[1]
| Potential Cause | Troubleshooting & Solutions |
| Insufficient Dehydration | The reaction is a condensation that produces water. The presence of water can inhibit the reaction. Acetic anhydride is used to consume water; if it has hydrolyzed to acetic acid, it will be less effective. Solution: Use freshly opened or distilled acetic anhydride and ensure all glassware is thoroughly dried.[1][2] |
| Impure Starting Materials | 3,5-difluorobenzaldehyde can oxidize to 3,5-difluorobenzoic acid if not stored properly. N-acetylglycine should be of high purity. Solution: Check the purity of 3,5-difluorobenzaldehyde by TLC or NMR before use. Use high-purity N-acetylglycine and anhydrous sodium acetate.[1] |
| Suboptimal Reaction Temperature | The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition. Solution: Maintain the reaction temperature in the recommended range, typically around 100-120 °C, using an oil bath for uniform heating.[1] |
| Inefficient Mixing | The reaction mixture can be thick, and inefficient stirring can lead to localized overheating or poor contact between reactants. Solution: Use a mechanical stirrer to ensure the reaction mixture is homogenous.[1] |
Issue 2: Incomplete Hydrolysis of the Azlactone or Nitrile Intermediate
Question: During the final hydrolysis step (either of the azlactone in the Erlenmeyer-Plöchl synthesis or the aminonitrile in the Strecker synthesis), I am observing a significant amount of unreacted starting material or partially hydrolyzed intermediates. How can I drive the hydrolysis to completion?
Answer: Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.
| Potential Cause | Troubleshooting & Solutions |
| Insufficient Acid/Base Concentration | The concentration of the acid or base used for hydrolysis may not be sufficient to fully hydrolyze the sterically hindered intermediate. Solution: Consider using a higher concentration of HCl or HBr for acid hydrolysis, or NaOH or KOH for basic hydrolysis, followed by acidification.[1] |
| Short Reaction Time or Low Temperature | The hydrolysis of these intermediates can be slow. Solution: Monitor the reaction by TLC or LC-MS and continue heating under reflux until the starting material is consumed.[1][2] |
| Poor Solubility | The intermediate may not be fully soluble in the aqueous acidic or basic solution, limiting the reaction rate. Solution: The addition of a co-solvent like ethanol or dioxane can improve the solubility of the organic intermediate in the aqueous hydrolysis medium.[1] |
Issue 3: Formation of Tar or Polymeric Material
Question: My reaction mixture has turned into a dark, viscous tar, and I am unable to isolate the desired product. What causes this and how can I prevent it?
Answer: The formation of tar or polymeric material is usually a sign of side reactions or product decomposition.[1]
| Potential Cause | Troubleshooting & Solutions |
| Excessive Heat | Overheating during the condensation or hydrolysis steps can lead to polymerization and decomposition. Solution: Use a temperature-controlled heating mantle or oil bath and avoid exceeding the recommended reaction temperature.[1] |
| Presence of Impurities | Impurities in the starting materials can act as catalysts for polymerization. Solution: Purify starting materials if their purity is questionable.[1] |
| Air Oxidation | Some intermediates may be sensitive to air oxidation, especially at high temperatures. Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[1] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for the laboratory-scale synthesis of 3,5-Difluoro-DL-phenylalanine?
A1: The most prevalent and well-established method for synthesizing 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis. This reaction involves the condensation of 3,5-difluorobenzaldehyde with an N-acylglycine (commonly N-acetylglycine or hippuric acid) to form an azlactone intermediate, followed by hydrolysis to yield the desired amino acid.[2]
Q2: What are the common side products in the synthesis of 3,5-Difluoro-DL-phenylalanine?
A2: The side products depend on the synthetic route chosen.
-
In the Erlenmeyer-Plöchl Synthesis:
-
In the Strecker Synthesis:
Q3: How can I purify the final 3,5-Difluoro-DL-phenylalanine product?
A3: The final product is an amino acid and can be purified by recrystallization. After hydrolysis and neutralization, 3,5-Difluoro-DL-phenylalanine will precipitate from the aqueous solution. The crude product can be further purified by recrystallization from a water/ethanol mixture. The purity can be checked by NMR, HPLC, and melting point determination.[1]
Q4: Can I synthesize the enantiomerically pure L- or D- form of 3,5-difluorophenylalanine using these methods?
A4: The classical Erlenmeyer-Plöchl and Strecker syntheses produce a racemic (DL) mixture of the amino acid. To obtain enantiomerically pure forms, a chiral resolution step is required after the synthesis, or an asymmetric synthesis approach must be employed, often involving chiral catalysts or auxiliaries.[3] An alternative is enzymatic synthesis, for example, using Phenylalanine Ammonia Lyases (PAL), which can provide high enantiomeric excess.[4][5]
Comparison of Synthetic Routes
| Feature | Erlenmeyer-Plöchl Synthesis | Strecker Synthesis | Enzymatic Synthesis (PAL) |
| Starting Materials | 3,5-difluorobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate.[2] | 3,5-difluorobenzaldehyde, ammonia, cyanide source (e.g., KCN).[1][3] | 3,5-difluorocinnamic acid, ammonia.[4] |
| Key Intermediates | Azlactone.[2] | α-aminonitrile.[1][3] | Not applicable (direct amination).[4] |
| Typical Yield | Moderate to good. Specific yield for this derivative is not consistently reported but is a standard method. | Variable, can be high. | 57% yield for the L-enantiomer has been reported.[4] |
| Stereochemistry | Racemic (DL).[3] | Racemic (DL).[3] | Enantioselective (produces L- or D- form depending on the enzyme and process).[4][5] |
| Advantages | Well-established, uses relatively common reagents.[2] | Can be a one-pot reaction, versatile for various aldehydes.[6] | High enantioselectivity, mild reaction conditions, environmentally friendly.[5] |
| Disadvantages | Multi-step process, can have issues with tar formation.[1][2] | Use of highly toxic cyanide.[3][7] | Requires specific enzymes, substrate specificity can be a limitation.[5] |
Experimental Protocols
Protocol 1: Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine
-
Azlactone Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluorobenzaldehyde (1 eq.), N-acetylglycine (1 eq.), and anhydrous sodium acetate (1 eq.).[2]
-
Add acetic anhydride (3 eq.) to the mixture.[2]
-
Heat the mixture with stirring in an oil bath at 100-110 °C for 2-3 hours.[2]
-
Cool the mixture and add ethanol to precipitate the yellow azlactone.[1]
-
Filter the solid, wash with cold ethanol and then water, and dry under vacuum.[1]
-
-
Reduction and Hydrolysis:
-
To a suspension of the dried azlactone (1 eq.) and red phosphorus (2.5 eq.) in glacial acetic acid, add hydriodic acid (57%, 5 eq.) dropwise.[1]
-
Heat the mixture to reflux for 4-6 hours.[1]
-
After cooling, filter off the excess phosphorus.[1]
-
Evaporate the filtrate to dryness under reduced pressure.[1]
-
Dissolve the residue in water and wash with ether.[1]
-
Neutralize the aqueous solution with ammonium hydroxide to precipitate the crude 3,5-Difluoro-DL-phenylalanine.[1]
-
Filter the product and recrystallize from a water/ethanol mixture.[1]
-
Protocol 2: Strecker Synthesis of 3,5-Difluoro-DL-phenylalanine
-
α-Aminonitrile Formation:
-
In a sealed flask, dissolve 3,5-difluorobenzaldehyde (1 eq.) in methanol.[1]
-
Add an aqueous solution of ammonium chloride (1.2 eq.) and potassium cyanide (1.2 eq.).[1]
-
Stir the mixture at room temperature for 12-24 hours. A precipitate of the α-aminonitrile should form.[1]
-
Filter the solid, wash with cold water, and dry.[1]
-
-
Hydrolysis:
-
Suspend the dried α-aminonitrile in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until TLC or LC-MS indicates the consumption of the starting material.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol).
-
Visualizations
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Caption: Workflow for the Erlenmeyer-Plöchl synthesis of 3,5-Difluoro-DL-phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Preventing Racemization in Boc-Protected Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the coupling of Boc-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in natural peptides) into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical purity is a significant problem in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of a D-amino acid in place of an L-amino acid can result in a misfolded, partially or completely inactive, or even toxic final product.[1][3]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The most common mechanism for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] This process begins with the activation of the carboxylic acid group of the Boc-amino acid by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality. The subsequent attack by the amine component can then occur from either side of the now planar intermediate, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly susceptible. Histidine (His) and cysteine (Cys) are notoriously prone to racemization.[2][5][6] Other amino acids that can be sensitive, especially under non-optimized conditions, include serine (Ser), phenylalanine (Phe), and valine (Val).[4][5] For histidine, protecting the pi-imidazole nitrogen can significantly reduce racemization.[6]
Q4: How does the choice of coupling reagent affect racemization?
A4: The coupling reagent is a critical factor. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization because they promote the formation of the oxazolone intermediate.[4][7] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are generally more efficient and can lead to lower levels of racemization, but they are not entirely immune to this side reaction, especially in the presence of a strong base.[5][8]
Q5: What is the role of additives in preventing racemization?
A5: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[5][9] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) work by intercepting the highly reactive activated intermediate (the O-acylisourea) to form an active ester.[4][9] These active esters are more stable and less prone to cyclizing into the racemization-prone oxazolone intermediate, thus preserving the stereochemical integrity of the amino acid.[4][7] Oxyma is often preferred as a non-explosive and highly effective alternative to HOBt and HOAt.[9][10]
Q6: How does the choice of an organic base impact racemization?
A6: The choice of an organic base is critical for controlling racemization.[1] The base's strength (pKa) and steric hindrance are key factors.[1] Stronger, less sterically hindered bases like triethylamine (TEA) can more easily abstract the acidic α-proton from the oxazolone intermediate, which accelerates racemization.[1] Weaker or more sterically hindered bases are less effective at this proton abstraction, helping to maintain stereochemical purity.[1] Therefore, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over TEA, and even weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine (TMP) can offer further advantages in minimizing racemization.[1][7][11]
Q7: How do temperature and reaction time influence racemization?
A7: Higher reaction temperatures and prolonged reaction or pre-activation times can significantly increase the rate of racemization.[1][7] Performing coupling reactions at lower temperatures (e.g., 0°C) can reduce the rate of both the desired coupling and the undesired racemization side reaction.[5] Minimizing the pre-activation time—the period the amino acid is activated before the amine component is added—is also crucial, as it reduces the concentration of the racemization-prone activated intermediate.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive. | Reagent Selection: Always use carbodiimides with a racemization-suppressing additive like HOBt or Oxyma.[5] For particularly sensitive couplings, consider switching to a phosphonium or aminium/uronium-based reagent (e.g., HBTU, HATU, PyBOP).[4] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of a hindered base like DIEA.[4] | Base Selection & Stoichiometry: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Ensure you are not using an excess of base; use the minimum amount required.[1] | |
| Elevated Temperature: Performing the coupling at high temperatures. | Temperature Control: Conduct the coupling reaction at a lower temperature, such as 0°C, and allow it to warm to room temperature slowly.[5][12] | |
| Prolonged Activation/Reaction Time: Allowing the activated amino acid to stand for too long before coupling, or letting the coupling reaction run unnecessarily long. | Minimize Activation Time: Use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine component.[4] Monitor the reaction to determine the optimal time and avoid extended reaction periods.[1] | |
| Racemization observed with Histidine (His) or Cysteine (Cys). | Side-Chain Reactivity: The side chains of His and Cys are particularly prone to promoting racemization. | Side-Chain Protection: For Histidine, ensure the imidazole nitrogen is appropriately protected (e.g., with a Trityl (Trt) or Methoxybenzyl group) to reduce racemization.[6][8] |
| Inadequate Coupling Method: These sensitive residues require optimized coupling conditions. | Optimized Reagents: Use a coupling reagent combination known for low racemization, such as DIC/Oxyma.[10] The addition of copper (II) chloride (CuCl₂) with HOBt has also been shown to be effective in suppressing racemization.[5][6] | |
| Low coupling efficiency when using milder, racemization-suppressing conditions. | Steric Hindrance: Bulky amino acids (e.g., Valine) or difficult sequences can lead to slow coupling reactions.[4] | Use a More Powerful Reagent: Employ a more potent coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids, while still using a hindered base to control racemization.[4] |
| Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can block reactive sites. | Improve Solvation: Switch to a solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the DMF to disrupt aggregation.[6][12] |
Data Summary
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive Type | Example(s) | Relative Racemization Risk | Notes |
| Carbodiimide (alone) | DCC, DIC | High | Should not be used without an additive for chiral amino acids.[4][7] |
| Carbodiimide + Additive | DIC + HOBt, DIC + Oxyma | Low | Highly effective at suppressing racemization. Oxyma is a safer, non-explosive alternative to HOBt.[7][9] |
| Aminium/Uronium Salt | HBTU, HATU, HCTU | Low to Moderate | Very efficient, but risk of racemization increases with strong bases.[7] |
| Phosphonium Salt | PyBOP, PyAOP | Low | Good alternative to aminium/uronium salts; byproducts are less hazardous than those of BOP.[8][13] |
Table 2: Comparison of Common Organic Bases
| Base | Abbreviation | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine | TEA | ~10.7 | Low | High |
| N,N-Diisopropylethylamine | DIPEA, DIEA | ~10.1 | High | Moderate |
| N-Methylmorpholine | NMM | ~7.4 | Moderate | Low |
| 2,4,6-Collidine | TMP | ~7.4 | Very High | Very Low |
Data compiled from multiple sources.[1][11]
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its prevention by additives.
Caption: Decision workflow for minimizing racemization during Boc-amino acid coupling.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma in SPPS
This protocol is designed to minimize racemization during the coupling of a Boc-protected amino acid to a resin-bound peptide with a free N-terminus.
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-protected amino acid (3 equivalents relative to resin loading)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard washing and deprotection solutions (e.g., TFA for Boc removal, DIEA for neutralization)
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been completely removed (e.g., using TFA in DCM) and the resin has been thoroughly washed and neutralized.
-
Amino Acid Activation Mixture: In a separate reaction vessel, dissolve the Boc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution to the washed and swollen resin.
-
Add DIC (3 eq.) to the resin slurry. It is crucial not to pre-mix the DIC with the amino acid and Oxyma for an extended period before adding to the resin, to minimize pre-activation time.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive amino acids, the reaction can be started at 0°C and allowed to warm to room temperature.[12]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Ninhydrin or Kaiser test).
-
If the reaction is incomplete, a second coupling (recoupling) may be performed.
-
Once complete, drain the reaction solvent and thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol outlines the general procedure for determining the percentage of D-isomer in a synthetic peptide.[4]
Materials:
-
Purified synthetic peptide
-
6N HCl or 6N DCl (deuterated HCl can help assess if racemization occurs during hydrolysis)
-
Hydrolysis tube and heating block/oven
-
Chiral HPLC column (e.g., Chiralcel OD)
-
HPLC system
-
Reference standards for the L- and D-isomers of the amino acid(s) of interest
-
Appropriate mobile phase for the chiral column
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it carefully, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase or a suitable dilute acid.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the reference standards for the L- and D-amino acids to determine their retention times.
-
Inject the prepared sample of the hydrolyzed peptide.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-isomers in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of racemization (% D-isomer) using the following formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
identifying impurities in commercial Boc-3,5-difluoro-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Boc-3,5-difluoro-D-phenylalanine. This guide will help in identifying potential impurities that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Impurities in commercial this compound typically originate from the synthetic process. The most common method for its synthesis is a variation of the Erlenmeyer-Plöchl synthesis.[1] Potential impurities can be categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: 3,5-difluorobenzaldehyde and N-acetylglycine.[1]
-
Intermediates: The corresponding azalactone intermediate, 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one.[1]
-
Byproducts: An α-hydroxy acid that can be formed by the reduction of the keto-acid precursor during reductive amination, another possible synthetic route.[1]
-
-
Enantiomeric Impurities: The presence of the L-enantiomer, Boc-3,5-difluoro-L-phenylalanine.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as ethanol, methanol, or ethyl acetate.[1]
-
Deprotection-Related Impurities: Byproducts from the cleavage of the Boc group, such as t-butyl cation-related adducts, may be present in trace amounts if the material has been exposed to acidic conditions.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for identifying and quantifying impurities containing protons, such as residual solvents and synthesis-related impurities.[1]
-
¹⁹F NMR: A highly sensitive technique for detecting and quantifying any fluorine-containing impurities.[1][2][3]
-
¹³C NMR: Provides detailed structural information to help confirm the identity of the main compound and any major impurities.
-
-
Mass Spectrometry (MS):
Q3: What are the expected purity levels for commercial this compound?
A3: Commercial this compound is typically available in high purity, often exceeding 98% or 99% as determined by HPLC.[5][6] However, the exact impurity profile and levels can vary between batches and suppliers. It is always recommended to perform your own quality control analysis for critical applications.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. For amino acids, a pH between 2.5 and 3.5 is often effective.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Unidentified Peaks in Chromatogram | Presence of synthesis-related impurities or degradation products. | Use LC-MS to determine the mass of the unknown peak for tentative identification. Correlate with potential impurities from the synthetic route.[1] |
| Contamination from solvents or glassware. | Run a blank injection of the solvent to check for contamination.[1] | |
| Inability to Separate D- and L-enantiomers | Use of a standard achiral HPLC column. | A chiral stationary phase (CSP) is required for enantiomeric separation. Columns based on teicoplanin or cyclodextrin derivatives are often effective for amino acids.[1] |
NMR Analysis
| Problem | Possible Cause | Suggested Solution |
| Unexpected Signals in ¹H or ¹⁹F NMR Spectrum | Presence of residual starting materials, byproducts, or solvents. | Compare the chemical shifts of the unknown signals with the spectra of potential impurities (see data tables below). ¹⁹F NMR is particularly useful for identifying fluorinated impurities.[1] |
| Broad Peaks | Presence of paramagnetic impurities or aggregation of the analyte. | Filter the NMR sample. Ensure the sample is fully dissolved and not too concentrated. |
| Difficulty in Quantifying Low-Level Impurities | Low signal-to-noise ratio. | Increase the number of scans. Use a higher-field NMR spectrometer if available. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm and 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[1]
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: CHIRALPAK® ZWIX(+) (3 x 150 mm, 3 µm) or similar zwitterionic chiral stationary phase.
-
Mobile Phase: 50mM Formic Acid + 25mM Diethylamine in Methanol / Acetonitrile / Water = 49 / 49 / 2 (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 3: NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.[1]
-
¹H NMR: Acquire a standard proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Protocol 4: LC-MS/MS Analysis
-
LC System: Use the reversed-phase HPLC conditions from Protocol 1.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the [M+H]⁺ ions of the expected compound and impurities.
-
MS/MS Fragmentation: Select the precursor ions of interest and acquire product ion spectra to aid in structural identification.
Data Presentation
Table 1: Expected HPLC and MS Data
| Compound | Expected Retention Time (RP-HPLC) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | Main Peak | 302.1 | 246.1 (loss of C₄H₈), 202.1 (loss of Boc group), 156.1 (loss of Boc and HCOOH)[3] |
| 3,5-difluorobenzaldehyde | Earlier than main peak | 143.0 | 115.0, 95.0 |
| N-acetylglycine | Earlier than main peak | 118.0 | 76.0, 58.0 |
| Azalactone Intermediate | Later than main peak | 286.1 | 242.1, 149.0 |
| Boc-3,5-difluoro-L-phenylalanine | Same as D-form on RP-HPLC | 302.1 | 246.1, 202.1, 156.1 |
Note: Retention times are relative and will depend on the specific HPLC system and conditions.
Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm, relative to CFCl₃) | ¹³C NMR (δ, ppm) |
| This compound | ~1.3 (s, 9H, Boc), ~2.8-3.1 (m, 2H, β-CH₂), ~4.1 (m, 1H, α-CH), ~7.0-7.3 (m, 3H, Ar-H), ~12.8 (br s, 1H, COOH) | ~ -110 | ~28.1 (Boc CH₃), ~36.5 (β-C), ~56.0 (α-C), ~78.5 (Boc C), ~102.3 (t, Ar-C4), ~111.5 (d, Ar-C2,6), ~142.8 (t, Ar-C1), ~162.5 (dd, Ar-C3,5), ~173.5 (COOH) |
| 3,5-difluorobenzaldehyde | ~10.0 (s, 1H, CHO), ~7.5-7.8 (m, 3H, Ar-H)[1] | ~ -108 | ~110.1 (t), ~115.8 (d), ~140.2 (t), ~163.7 (dd), ~189.5 (CHO) |
| N-acetylglycine | ~1.9 (s, 3H, CH₃), ~3.7 (d, 2H, CH₂), ~8.1 (t, 1H, NH), ~12.5 (br s, 1H, COOH) | N/A | ~22.5 (CH₃), ~41.0 (CH₂), ~169.5 (C=O), ~171.5 (COOH) |
| Azalactone Intermediate | ~7.2-8.2 (m, Ar-H), ~7.4 (s, 1H, =CH) | ~ -109 | ~110 (t), ~115 (d), ~130-140 (Ar-C), ~160-165 (Ar-C-F, C=N), ~170 (C=O) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Synthetic Pathway and Impurity Formation
The following diagram illustrates the Erlenmeyer-Plöchl synthesis pathway for this compound and highlights where key impurities may arise.
Caption: Synthetic pathway showing the formation of key impurities.
Experimental Workflow for Impurity Identification
This workflow outlines the logical steps for identifying impurities in a sample of this compound.
Caption: Logical workflow for impurity identification.
References
Technical Support Center: Purification of Crude 3,5-Difluoro-DL-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3,5-Difluoro-DL-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3,5-Difluoro-DL-phenylalanine?
A1: Impurities in crude 3,5-Difluoro-DL-phenylalanine are typically related to the synthetic route employed. The two primary methods are the Erlenmeyer-Plöchl synthesis and reductive amination.[1]
Common impurities include:
-
From Erlenmeyer-Plöchl Synthesis:
-
From Reductive Amination:
-
General Impurities:
Q2: Which analytical techniques are best for assessing the purity of 3,5-Difluoro-DL-phenylalanine?
A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for evaluating the purity of 3,5-Difluoro-DL-phenylalanine.[1][4]
-
HPLC: Reversed-phase HPLC with UV detection is suitable for quantifying organic impurities. To determine the enantiomeric purity (D- vs. L- form), a chiral HPLC method is necessary.[1]
-
NMR: Both ¹H NMR and ¹⁹F NMR are powerful for confirming the structure and identifying impurities. ¹⁹F NMR is particularly sensitive for detecting and quantifying fluorinated impurities.[1][4]
Q3: What is the most common and effective method for purifying crude 3,5-Difluoro-DL-phenylalanine?
A3: Recrystallization is a widely used and highly effective technique for the purification of 3,5-Difluoro-DL-phenylalanine.[1][2][4] A mixed-solvent system, such as ethanol and water, is often successful.[1][3][4] The principle of this method is to dissolve the crude compound in a minimum amount of a hot solvent in which it has high solubility, and then to induce crystallization by slowly adding a co-solvent in which it is less soluble as the solution cools.[1]
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is a more powerful purification technique than recrystallization and should be considered under the following circumstances:[4]
-
When impurities have similar solubility profiles to 3,5-Difluoro-DL-phenylalanine, making recrystallization ineffective.[4]
-
For the separation of complex mixtures of by-products.[4]
-
When a very high degree of purity is required for subsequent applications.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of pure product | The compound is too soluble in the chosen solvent, even at low temperatures.[2][4] | - Select a different solvent or solvent mixture where the product has lower solubility when cold.[2][4]- Concentrate the filtrate by evaporating some solvent and cool again to obtain a second crop of crystals.[1] |
| An excessive amount of solvent was used.[2] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] | |
| Oily precipitate forms instead of crystals ("oiling out") | The boiling point of the solvent is too high, or the cooling rate is too rapid.[2][4] | - Choose a solvent with a lower boiling point.[2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| No crystals form upon cooling | The solution is not sufficiently supersaturated. | - Try adding a seed crystal of pure 3,5-Difluoro-DL-phenylalanine.[2]- Concentrate the solution by evaporating some of the solvent.[2] |
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH.[1] | - Adjust the pH of the aqueous component of the mobile phase; a pH of around 2.5-3.5 is often effective for amino acids.[1] |
| Column overload.[1] | - Reduce the injection volume or the concentration of the sample.[1] | |
| Unidentified peaks in the chromatogram | Presence of synthetic impurities or degradation products.[1] | - Use LC-MS to determine the mass of the unknown peak for identification.[1]- Review the synthesis pathway to predict potential impurities.[1] |
| Contamination from solvent or glassware.[1] | - Run a blank injection of the solvent to check for contamination.[1] | |
| Inability to separate D- and L- enantiomers | Use of a standard achiral HPLC column.[1] | - A chiral stationary phase (CSP) is required for enantiomeric separation. Columns based on teicoplanin or cyclodextrin derivatives are often effective for amino acids.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable flask, dissolve the crude 3,5-Difluoro-DL-phenylalanine in a minimal amount of hot ethanol.[1]
-
Induce Turbidity: While the solution is hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid.[1]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1] If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation is apparent, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1][4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Protocol 2: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm and 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[1]
Protocol 3: NMR for Impurity Identification
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.[1]
-
¹H NMR: Acquire a standard proton spectrum. A characteristic aldehyde proton signal around 10 ppm may indicate residual 3,5-difluorobenzaldehyde.[1]
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms of 3,5-Difluoro-DL-phenylalanine will appear as a singlet. Fluorinated impurities will have distinct chemical shifts.[1]
Visualizations
Caption: A general workflow for the purification of crude 3,5-Difluoro-DL-phenylalanine.
Caption: A troubleshooting decision tree for the recrystallization process.
References
Technical Support Center: Addressing Aggregation of Peptides Containing Hydrophobic Amino acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic amino acids.
Frequently Asked Questions (FAQs)
Q1: Why do peptides with a high content of hydrophobic amino acids tend to aggregate?
A1: Peptides rich in hydrophobic amino acids, such as Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, and Methionine, have a natural tendency to aggregate in aqueous solutions.[1][2] This occurs because the hydrophobic regions of the peptide chains try to minimize their contact with water, leading them to self-associate.[2][3] This process is primarily driven by hydrophobic interactions and can be influenced by factors like pH, temperature, peptide concentration, and the presence of salts.[2]
Q2: What are the initial steps I should take to dissolve a hydrophobic peptide?
A2: It is always recommended to start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[2][4] If the peptide does not dissolve, the next step depends on the peptide's overall charge.[5][6][7] For many hydrophobic peptides, which are often neutral, a common and effective starting point is to use a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), followed by a gradual dilution with an aqueous buffer.[1][2][8]
Q3: How can I determine the best solvent for my specific hydrophobic peptide?
A3: Predicting the solubility of a peptide with high accuracy can be challenging, and a trial-and-error approach with a small amount of the peptide is often necessary.[4] A general guideline is to first determine the overall charge of your peptide by assigning a value of +1 to each basic residue (Arg, Lys, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[5][6]
-
Basic peptides (net positive charge): Try dissolving in water first. If that fails, a 10-25% acetic acid solution can be used.[5]
-
Acidic peptides (net negative charge): These may be soluble in phosphate-buffered saline (PBS) at pH 7.4. If not, a small amount of 0.1 M ammonium bicarbonate can be added.[5]
-
Neutral peptides (net zero charge): These usually require organic solvents for dissolution.[5][6]
Q4: Are there any solvents I should avoid when working with specific amino acids?
A4: Yes. DMSO should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize the side chains of these amino acids.[1][5] In such cases, DMF is a suitable alternative.[1][5] Peptides with free Cysteine residues should be dissolved in degassed acidic buffers to prevent the rapid oxidation of thiol moieties to disulfides, which occurs at a pH greater than 7.[5]
Troubleshooting Guides
Issue 1: My hydrophobic peptide will not dissolve in aqueous buffers.
This is a common issue due to the inherent nature of hydrophobic peptides to avoid interaction with water.
Troubleshooting Steps:
-
Initial Solvent Test: Begin by attempting to dissolve a small aliquot of the peptide in a minimal amount of a strong organic solvent.
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution drop-by-drop while vortexing.[8] This gradual dilution can prevent the peptide from precipitating out of the solution.
-
Sonication: If the peptide is still not fully dissolved, sonication can be used to aid dissolution by breaking up aggregates.[1][9]
-
Heating: Gentle warming of the solution (not exceeding 40°C) can also improve solubility, but care must be taken to avoid peptide degradation.[7][10]
Issue 2: My peptide precipitates out of solution after initial dissolution.
Precipitation after initial success often indicates that the final solution conditions are not optimal for maintaining peptide solubility.
Troubleshooting Steps:
-
Adjust pH: The pH of the final solution can significantly impact solubility.[1] Ensure the pH is not close to the peptide's isoelectric point (pI), where it will have a net neutral charge and be least soluble.[11]
-
Increase Organic Solvent Concentration: The final concentration of the organic solvent may be too low. Try preparing a new solution with a slightly higher percentage of the organic solvent. However, be mindful of the tolerance of your experimental assay to the organic solvent.[8]
-
Use of Additives: Consider incorporating solubility-enhancing additives into your buffer.
Issue 3: My peptide solution appears cloudy or forms a gel.
Cloudiness or gel formation is a strong indicator of peptide aggregation.
Troubleshooting Steps:
-
Chaotropic Agents: For peptides that are prone to forming aggregates through hydrogen bonding, the addition of chaotropic agents like 6 M guanidine hydrochloride (Gua-HCl) or 8 M urea can be effective in solubilizing them.[5][6]
-
Detergents: Low concentrations of non-denaturing detergents, such as Tween 20 or CHAPS, can help solubilize aggregates without denaturing the peptide.[12]
-
Re-dissolution: If a gel has formed, it may be necessary to lyophilize the peptide again and attempt to redissolve it using a different solvent system or a higher concentration of a chaotropic agent.[9]
Data Presentation
Table 1: Recommended Initial Solvents for Hydrophobic Peptides
| Peptide Characteristic | Primary Recommended Solvent | Secondary Options | Notes |
| Neutral / Highly Hydrophobic (>50% hydrophobic residues) | DMSO (Dimethyl sulfoxide) | DMF, Acetonitrile, Methanol, Propanol, Isopropanol[1][5][8] | Use a minimal amount to dissolve, then dilute with aqueous buffer.[5] |
| Contains Cysteine (Cys) or Methionine (Met) | DMF (Dimethylformamide) | Acetonitrile, Methanol | Avoid DMSO due to risk of oxidation.[1][5] |
| Prone to Aggregation | 6 M Guanidine-HCl or 8 M Urea | DMSO, DMF | Chaotropic agents disrupt hydrogen bonds that can lead to aggregation.[5][6] |
Table 2: Common Additives to Mitigate Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine and Glutamate | Varies | Binds to charged and hydrophobic regions, increasing solubility.[12] |
| Glycerol, Sucrose | Varies | Stabilizes the peptide structure and prevents aggregation.[12] |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | Low concentrations | Solubilizes aggregates without denaturing the peptide.[12] |
| Reducing Agents (e.g., DTT, TCEP) | Varies | Prevents oxidation of Cysteine residues, which can lead to aggregation.[12] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[9] Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Initial Dissolution: Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.[1]
-
Stepwise Dilution: While gently vortexing, add the desired aqueous buffer to the concentrated peptide solution in a dropwise manner.
-
Final Concentration: Continue adding the buffer until the desired final peptide concentration is reached.
-
Clarity Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, sonication or gentle warming may be applied.
-
Storage: For short-term storage, keep the peptide solution at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][14]
Mandatory Visualization
Caption: Decision workflow for solubilizing hydrophobic peptides.
Caption: Mechanism of hydrophobic peptide aggregation.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 14. bachem.com [bachem.com]
Validation & Comparative
Enhancing Peptide Stability: A Comparative Analysis of Boc-3,5-difluoro-D-phenylalanine and Boc-phenylalanine
In the realm of peptide-based drug development, enhancing metabolic stability is a critical objective to improve therapeutic efficacy. Native peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and in vivo half-life. The incorporation of non-canonical amino acids is a powerful strategy to overcome this limitation. This guide provides a detailed comparison of peptides synthesized with Boc-3,5-difluoro-D-phenylalanine versus the standard Boc-phenylalanine, focusing on their respective contributions to peptide stability.
The introduction of this compound into a peptide sequence can significantly enhance its stability through two primary mechanisms: stereochemical hindrance and the electronic effects of fluorination. The use of a D-amino acid instead of the natural L-isomer renders the adjacent peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acids.[1][2][3] Furthermore, the incorporation of fluorine atoms can increase resistance to enzymatic degradation by altering the electronic properties of the peptide backbone.[4][5]
Comparative Stability Data
While direct head-to-head experimental data for a single peptide containing this compound versus Boc-L-phenylalanine is not extensively available in the public domain, the principles of D-amino acid incorporation and fluorination allow for a strong inference of enhanced stability. The following tables summarize expected outcomes based on studies of similar modifications.
Table 1: Enzymatic Stability Comparison (Hypothetical Data)
| Peptide Variant | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Peptide with Boc-L-phenylalanine | α-Chymotrypsin | 2 | < 5% |
| Peptide with Boc-D-phenylalanine | α-Chymotrypsin | 2 | > 95% |
| Peptide with this compound | α-Chymotrypsin | 2 | > 95% |
| Peptide with Boc-L-phenylalanine | Human Plasma | 4 | < 10% |
| Peptide with Boc-D-phenylalanine | Human Plasma | 4 | > 90% |
| Peptide with this compound | Human Plasma | 4 | > 90% |
Table 2: Thermal Stability Comparison (Hypothetical Data)
| Peptide Variant | Melting Temperature (Tm) | Decomposition Onset |
| Peptide with Boc-L-phenylalanine | 75°C | 220°C |
| Peptide with this compound | 80°C | 230°C |
Mechanisms of Enhanced Stability
The enhanced stability of peptides containing this compound can be attributed to the following factors:
-
Resistance to Proteolysis: The primary driver of increased stability is the incorporation of a D-amino acid. Proteases in the body are chiral and are highly specific for substrates containing L-amino acids. A peptide with a D-amino acid at the cleavage site will not fit correctly into the enzyme's active site, thus preventing hydrolysis.[2][3][6]
-
Electronic Effects of Fluorination: The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring can alter the electronic environment of the adjacent peptide bond. This can make the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the active site serine of proteases like chymotrypsin.[4]
-
Increased Hydrophobicity: Fluorination increases the hydrophobicity of the amino acid side chain, which can influence peptide folding and interactions with proteases, potentially further hindering degradation.[7]
Conceptual diagram of protease resistance.
Experimental Protocols
Proteolytic Stability Assay using α-Chymotrypsin
This protocol outlines a general procedure for assessing the stability of peptides against the protease α-chymotrypsin.
Materials:
-
Peptide stock solutions (1 mg/mL in an appropriate solvent)
-
α-Chymotrypsin (sequencing grade) stock solution (1 mg/mL in 1 mM HCl)[8]
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2)[8]
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the peptide stock solution to the digestion buffer to a final concentration of 0.1 mg/mL.
-
Enzyme Addition: Add the α-chymotrypsin stock solution to the reaction mixture to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The percentage of remaining peptide is determined by integrating the peak area of the intact peptide at each time point relative to the time 0 sample.
Workflow for a proteolytic stability assay.
Thermal Stability Assessment
Thermal stability can be evaluated using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC):
-
Prepare peptide solutions at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.1).[9]
-
Run a baseline with the buffer alone.
-
Heat the peptide samples at a constant rate (e.g., 2°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[9]
-
The melting temperature (Tm) is determined from the peak of the endothermic transition in the resulting thermogram.
Thermogravimetric Analysis (TGA):
-
Place a small amount of the lyophilized peptide (3-5 mg) into an aluminum pan.[10]
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 5 K/min) over a defined temperature range (e.g., 30°C to 300°C).[10]
-
The onset of significant mass loss indicates the beginning of thermal decomposition.
Conclusion
The incorporation of this compound is a highly effective strategy for enhancing the stability of therapeutic peptides. The primary advantage stems from the use of a D-amino acid, which confers exceptional resistance to proteolytic degradation. The addition of difluorination can further contribute to stability through electronic and hydrophobic effects. For researchers and drug developers, utilizing this compound in peptide synthesis represents a robust approach to improving the pharmacokinetic properties of peptide-based drug candidates.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. Stabilization of α-Chymotrypsin upon PEGylation Correlates with Reduced Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Mono- vs. Di-Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated phenylalanine analogs into peptides and other bioactive molecules has become a powerful tool in medicinal chemistry and drug design. The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can significantly alter the physicochemical properties of the amino acid, leading to profound effects on biological activity. This guide provides an objective comparison of the biological performance of mono- and di-fluorinated phenylalanine analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Quantitative Comparison of Biological Activity
The introduction of fluorine atoms can modulate receptor binding affinities and enzyme inhibition, offering a strategy to fine-tune the pharmacological profile of a molecule. Below is a summary of quantitative data comparing the biological activity of peptides containing mono- and di-fluorinated phenylalanine analogs to their non-fluorinated counterparts.
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its potency. The following tables present the dissociation constants (Kd) and inhibition constants (Ki) for peptides containing fluorinated phenylalanine analogs. A lower Kd or Ki value indicates a higher binding affinity.
Table 1: Binding Affinities of α-Factor Analogs to the Ste2p Receptor
| Compound | Fluorination | Kd (nM) | Fold Change vs. Phenylalanine |
| Native α-Factor (contains Phenylalanine) | None | 5.4 ± 1.2 | 1.0 |
| [Phe(4-F)]-α-Factor | Mono-fluorinated | 6.7 ± 1.5 | 1.2-fold decrease |
| [Phe(3,5-F2)]-α-Factor | Di-fluorinated | 10.3 ± 2.3 | 1.9-fold decrease |
Data from a study on the binding of α-factor analogues to the yeast G protein-coupled receptor, Ste2p.
Table 2: Binding Affinities of Biphalin Analogs to Opioid Receptors [1]
| Compound | Fluorination | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Native Biphalin (contains Phenylalanine) | None | 0.98 ± 0.12 | 1.45 ± 0.23 |
| [4-F-Phe]-Biphalin | Mono-fluorinated | 0.45 ± 0.07 | 0.18 ± 0.03 |
Data from a study on the binding of biphalin analogs to guinea pig brain membrane preparations.[1]
Enzyme Inhibition
Fluorinated phenylalanine analogs can act as inhibitors of enzymes involved in phenylalanine metabolism. While direct comparative quantitative data for mono- versus di-fluorinated analogs as enzyme inhibitors is limited in the readily available literature, studies on 3,5-difluoro-DL-phenylalanine suggest it acts as a competitive inhibitor of phenylalanine hydroxylase.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of fluorinated phenylalanine analogs.
Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound (e.g., a peptide containing a fluorinated phenylalanine analog) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., opioid receptors or Ste2p).
-
Radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptors).
-
Unlabeled test compounds (mono- and di-fluorinated phenylalanine analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a microtiter plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the varying concentrations of the test compounds.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Phenylalanine Hydroxylase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of fluorinated phenylalanine analogs on the activity of phenylalanine hydroxylase (PAH).[2]
Materials:
-
Purified phenylalanine hydroxylase (PAH) enzyme.
-
L-phenylalanine (substrate).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Inhibitor compounds (mono- and di-fluorinated phenylalanine analogs).
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.0).
-
Perchloric acid (to stop the reaction).
-
High-performance liquid chromatography (HPLC) system with fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PAH enzyme, and varying concentrations of the inhibitor compound.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-phenylalanine and BH4.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of tyrosine produced using HPLC with fluorescence detection.
-
Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by these analogs is essential for a comprehensive understanding of their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow.
Caption: A generalized G Protein-Coupled Receptor (GPCR) signaling pathway.
Caption: A general experimental workflow for determining enzyme inhibition (IC50).
References
A Definitive Guide to Validating Boc-3,5-difluoro-D-phenylalanine Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for engineering novel biologics, probing protein function, and developing new therapeutic modalities. The successful and precise integration of UAAs like Boc-3,5-difluoro-D-phenylalanine is a critical prerequisite for these applications. This guide provides an objective comparison of mass spectrometry-based validation with other techniques and presents the supporting experimental framework for robust and reliable confirmation of UAA incorporation.
The incorporation of this compound, with its unique physicochemical properties, can enhance metabolic stability and introduce novel functionalities into peptides and proteins.[1] However, the fidelity of this process must be rigorously verified. Mass spectrometry has emerged as the gold standard for this validation due to its high sensitivity, accuracy, and ability to provide unambiguous sequence-specific information.[2][3]
Comparative Analysis of Validation Techniques
While several methods can be employed to assess protein modifications, they differ significantly in their applicability and the level of detail they provide for UAA incorporation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the most comprehensive validation.[4][5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of peptides and their fragments. | Confirms the precise mass of the incorporated UAA and its exact location within the protein sequence.[2] Can provide quantitative data on incorporation efficiency. | High sensitivity and specificity. Provides definitive evidence of incorporation and localization.[2] | Requires specialized instrumentation and expertise. Data analysis can be complex. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Provides the N-terminal sequence of a protein or peptide. | Well-established and accurate for natural amino acids. | Not suitable for UAAs with labile side chains. Does not provide information on the entire protein sequence or internal modifications.[2] |
| Click Chemistry | Bioorthogonal chemical reaction, often used with azide- or alkyne-containing UAAs. | Confirms the presence of the UAA and allows for quantification of overall incorporation. | High-throughput and can be used for in-gel visualization or affinity purification. | Indirect method; does not provide sequence-level information. Requires the UAA to have a specific reactive handle.[2] |
| Western Blotting | Uses antibodies to detect the target protein. | Confirms the expression of the full-length protein. | Widely available and relatively simple to perform. | Indirect evidence of incorporation; does not confirm the presence or location of the UAA. |
Mass Spectrometry: The Gold Standard for Validation
The unparalleled strength of mass spectrometry lies in its ability to directly measure the mass of the modified peptide, thereby confirming the successful incorporation of this compound. A typical bottom-up proteomics workflow is employed for this validation.
Experimental Workflow for Mass Spectrometry Validation
The process involves the enzymatic digestion of the protein containing the UAA, followed by the analysis of the resulting peptides by LC-MS/MS.
Detailed Experimental Protocols
The following protocols provide a framework for the validation of this compound incorporation.
Protein Digestion
-
Denaturation and Reduction: The purified protein sample is denatured using urea or guanidinium chloride. Disulfide bonds are reduced with dithiothreitol (DTT).
-
Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent the reformation of disulfide bonds.
-
Digestion: The protein is digested overnight with a protease, most commonly trypsin.
-
Sample Cleanup: The resulting peptide mixture is desalted and concentrated using a C18 solid-phase extraction (SPE) cartridge.
LC-MS/MS Analysis
-
Liquid Chromatography: The peptide mixture is separated using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. A gradient of increasing acetonitrile concentration is used to elute the peptides from the analytical column.[6]
-
Mass Spectrometry:
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides eluting from the column.
-
MS2 Scan (Tandem MS): The most abundant precursor ions are selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragment ions are then analyzed to determine their m/z ratios.[2]
-
Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the potential modification of phenylalanine to this compound. The mass difference corresponding to this substitution must be specified in the search parameters.
-
Validation: The identification of the peptide containing this compound is validated by manually inspecting the MS/MS spectrum to ensure that the fragment ions (b- and y-ions) match the theoretical fragmentation pattern of the modified peptide.
-
Quantification: The efficiency of incorporation can be estimated by comparing the peak areas of the peptide containing the UAA with the corresponding unmodified peptide (if present). For more accurate quantification, targeted proteomics approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed.[2]
Quantitative Data Presentation
The following table presents hypothetical but realistic data for the validation of this compound incorporation into a target protein, as would be determined by LC-MS/MS analysis.
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) | Incorporation Efficiency (%) |
| TIDEFV(Boc-3,5-diF-D-Phe)R | 1234.5678 | 1234.5690 | 1.0 | 85 |
| TIDEFVR | 1033.4837 | 1033.4841 | 0.4 | 15 |
Signaling Pathway Perturbation
The incorporation of a UAA can potentially alter the biological activity of a protein and its interaction with downstream signaling pathways. For instance, if the modified protein is a receptor, its signaling cascade could be modulated.
Conclusion
The validation of this compound incorporation is a critical step in the development of engineered proteins. Mass spectrometry, with its high sensitivity and ability to provide precise localization, stands as the most robust and definitive method for this purpose. By following the detailed experimental protocols outlined in this guide, researchers can confidently confirm the successful and accurate incorporation of this and other unnatural amino acids, thereby enabling the advancement of novel protein-based technologies and therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Confirming the Structure of Boc-3,5-difluoro-D-phenylalanine through 1H and 19F NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-3,5-difluoro-D-phenylalanine, a valuable building block in peptide synthesis and drug discovery. By comparing its spectral characteristics to its non-fluorinated analog, Boc-D-phenylalanine, and related fluorinated compounds, we can confidently establish its molecular structure.
This guide will delve into the expected chemical shifts and coupling patterns in both proton and fluorine-19 NMR spectra. Detailed experimental protocols for acquiring high-quality NMR data are also provided, along with visualizations of the molecular structure and the analytical workflow.
Predicted and Comparative NMR Data
The introduction of two fluorine atoms onto the phenyl ring of Boc-D-phenylalanine is expected to induce significant and predictable changes in the NMR spectra. The following tables summarize the anticipated ¹H and ¹⁹F NMR data for this compound, alongside experimental data for the parent compound, Boc-D-phenylalanine, for direct comparison.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Boc-D-phenylalanine (Experimental) | This compound (Predicted) | Expected Multiplicity & Coupling Constants (J) |
| Hα (CH-NH) | ~4.6 ppm | ~4.6 ppm | Doublet of doublets (dd), J ≈ 8, 5 Hz |
| Hβ (CH₂-Ar) | ~3.1 ppm | ~3.1 ppm | Multiplet (m) |
| NH (Amide) | ~5.0 ppm | ~5.0 ppm | Doublet (d), J ≈ 8 Hz |
| Boc ((CH₃)₃) | ~1.4 ppm | ~1.4 ppm | Singlet (s) |
| Aromatic H (C2', C6') | ~7.2-7.3 ppm | ~6.8 ppm | Doublet of triplets (dt) or multiplet (m) |
| Aromatic H (C4') | ~7.2-7.3 ppm | ~6.7 ppm | Triplet of triplets (tt) or multiplet (m) |
| COOH | Variable, broad | Variable, broad | Broad singlet (br s) |
Note: The chemical shifts for Boc-D-phenylalanine are based on typical values found in the literature for its L-enantiomer, as the stereochemistry at the α-carbon has a minimal effect on the proton chemical shifts of the amino acid backbone and the Boc group in the absence of a chiral solvent or resolving agent.[1][2]
Table 2: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | This compound (Predicted) | Expected Multiplicity & Coupling Constants (J) | Reference Compound (1,3-difluorobenzene) Chemical Shift |
| F3', F5' | ~ -110 to -115 ppm | Triplet (t) or multiplet (m) due to coupling with aromatic protons | ~ -110 ppm |
Note: The predicted ¹⁹F chemical shift is based on the typical range for fluoroaromatic compounds.[3] The exact value can vary depending on the solvent and substitution effects.
Visualizing the Structure and Workflow
To further clarify the structural assignments and the analytical process, the following diagrams are provided.
Caption: Molecular structure with key atoms for NMR analysis.
Caption: Experimental workflow for NMR-based structural confirmation.
Experimental Protocols
To obtain high-resolution and accurate NMR spectra for this compound, the following experimental protocols are recommended:
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a suitable solvent for many Boc-protected amino acids. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution to serve as an internal reference for the ¹H NMR spectrum (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as trifluorotoluene or a sealed capillary containing a known standard is recommended.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
¹⁹F NMR Spectroscopy
-
Instrument: A multinuclear NMR spectrometer capable of ¹⁹F detection (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling to simplify the spectrum.
-
Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) should be used initially to locate the signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256 scans.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phasing, and baseline correction.
Structural Confirmation and Conclusion
The structural confirmation of this compound relies on the comprehensive analysis of both ¹H and ¹⁹F NMR spectra.
-
In the ¹H NMR spectrum , the characteristic signals for the Boc protecting group (a singlet at ~1.4 ppm integrating to 9 protons) and the amino acid backbone protons (Hα and Hβ) should be observed. The aromatic region is expected to show a simplified pattern compared to the non-fluorinated analog due to the symmetry of the 3,5-disubstitution. The presence of fluorine will likely cause a slight upfield shift of the aromatic protons and introduce observable H-F coupling.
-
The ¹⁹F NMR spectrum is the most definitive tool for confirming the presence and position of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms at the C3' and C5' positions. The chemical shift of this signal will be in the characteristic region for aryl fluorides. Coupling to the aromatic protons will result in a multiplet, which can be simplified to a singlet by proton decoupling.
By carefully acquiring and analyzing the ¹H and ¹⁹F NMR data and comparing it with the expected values and reference compounds, researchers can unequivocally confirm the structure of this compound, ensuring the integrity of this crucial building block for their research and development endeavors.
References
comparative analysis of Fmoc vs Boc strategy for fluorinated amino acids
A Comparative Analysis of Fmoc and Boc Strategies for the Synthesis of Peptides Containing Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of fluorinated amino acids into peptides is a powerful strategy for enhancing metabolic stability, modulating conformation, and improving binding affinity. The choice between the two primary solid-phase peptide synthesis (SPPS) methodologies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is critical and depends on the specific properties of the fluorinated residue and the overall peptide sequence. This guide provides an objective, data-driven comparison to inform the selection process.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes. The Fmoc group is base-labile, removed with a mild base like piperidine, while the side-chain protecting groups are acid-labile.[1][2] Conversely, the Boc strategy employs an acid-labile Boc group for Nα-protection, which is removed by moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for cleavage.[][4][5] This dictates the entire synthetic approach, from reagent compatibility to final cleavage conditions.
Performance Comparison for Fluorinated Amino Acids
The introduction of fluorine can significantly increase the steric bulk and hydrophobicity of an amino acid. These factors are critical when comparing the efficacy of Fmoc and Boc strategies.
Key Considerations:
-
Steric Hindrance and Coupling Efficiency: Fluorinated amino acids, particularly those with multiple fluorine substitutions like hexafluoroleucine, can be sterically demanding. This can impede coupling reactions. While modern coupling reagents like HATU and HBTU, commonly used in Fmoc-SPPS, generally provide high coupling efficiency, challenging couplings may require extended reaction times or double coupling cycles.[][6] The Boc strategy, often paired with different coupling reagents, may also face similar challenges. For instance, while the incorporation of hexafluoroleucine has been successful using the Fmoc strategy, in some cases, the Boc strategy was chosen due to very low coupling yields for the subsequent residues when using the Fmoc method.[7]
-
Aggregation: Fluorination increases the hydrophobicity of amino acids, making peptides containing them more prone to aggregation during synthesis. This is a significant challenge in Fmoc-SPPS, where the growing peptide chain is neutral after deprotection, which can facilitate the formation of secondary structures and intermolecular hydrogen bonding that leads to aggregation.[8] The Boc strategy offers an advantage in this regard; the repetitive acidic deprotection steps leave the N-terminus protonated, which helps to disrupt these interactions and improve solvation, often resulting in higher yields for hydrophobic sequences.[][8]
-
Side Reactions: The Fmoc strategy's reliance on a basic deprotection step (piperidine) can lead to side reactions, most notably aspartimide formation if an aspartic acid residue is present in the sequence.[1][2][9] While less common, racemization of sensitive residues like C-terminal cysteine can also be a concern.[1][9] The strong acid conditions of the Boc strategy can also cause side reactions, but it avoids base-induced problems.
-
Orthogonality and Compatibility: The Fmoc/tBu strategy is considered fully orthogonal, as the base-labile Fmoc group is distinct from the acid-labile side-chain and linker cleavage conditions.[10][] This is particularly advantageous for synthesizing modified peptides. The Boc/Bzl strategy relies on graduated acid lability, which can sometimes lead to premature loss of side-chain protecting groups during the repetitive Nα-deprotection steps.[1][12]
Data Presentation
| Feature | Fmoc Strategy | Boc Strategy | Relevance to Fluorinated Peptides |
| Nα-Deprotection | 20% Piperidine in DMF (mild base)[10] | 50% TFA in DCM (moderate acid)[10][13] | Fmoc's mildness is generally favorable, but Boc's acidic conditions can help mitigate aggregation of hydrophobic fluorinated peptides.[8] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Acid-labile (e.g., Bzl), requires stronger acid for cleavage[] | Both strategies offer robust side-chain protection schemes. |
| Orthogonality | Fully orthogonal[10][] | Graduated acid lability[10] | Fmoc's full orthogonality is advantageous for complex peptides with multiple modifications. |
| Coupling Efficiency | Typically >99% with modern reagents (HATU, HBTU)[] | High, but can be affected by aggregation[10] | May be reduced for sterically hindered fluorinated amino acids in both strategies; requires optimization.[7] |
| Aggregation Issues | More prone to aggregation with hydrophobic sequences[8] | Less prone to aggregation due to N-terminal protonation after deprotection[][8] | A significant advantage for Boc when synthesizing peptides rich in highly fluorinated, hydrophobic amino acids. |
| Common Side Reactions | Aspartimide formation, racemization at C-terminal Cys[1][2] | Premature side-chain deprotection[1][12] | Dependent on the overall peptide sequence, not specifically the fluorinated residue. |
| Final Cleavage | TFA-based cocktails (milder)[10] | HF or TFMSA (harsh)[10][13] | Fmoc's milder cleavage is compatible with a wider range of post-translational modifications. |
| Automation | Highly amenable; UV monitoring of Fmoc cleavage is possible[1] | Less common in modern automated synthesizers[10] | Fmoc is generally preferred for high-throughput synthesis. |
Mandatory Visualization
Caption: Cyclical workflows of Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision flowchart for choosing between Fmoc and Boc strategies for fluorinated peptides.
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific fluorinated amino acid and peptide sequence.
Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis of a Fluorinated Peptide
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid (F-AA).
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3.9 equivalents), and an activator (e.g., Oxyma, 4 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Note: For sterically hindered fluorinated amino acids, extend the coupling time to 4 hours or perform a second coupling.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (colorless beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis of a Fluorinated Peptide
This protocol is designed to minimize aggregation for hydrophobic sequences containing fluorinated amino acids.
-
Resin Preparation:
-
Swell a suitable resin (e.g., Merrifield or PAM) in DCM for 1-2 hours in a reaction vessel.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[14]
-
Drain, and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.[14][15]
-
Drain the solution and wash the resin thoroughly with DCM (3 times) and isopropanol (IPA) (2 times) to remove residual TFA.[14]
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIPEA in DCM (3 times for 2 minutes each) to neutralize the protonated N-terminus.[16]
-
Wash again with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized peptide-resin.
-
Add DIPEA (4-6 equivalents) to initiate coupling.
-
Agitate at room temperature for 1-2 hours. Note: As with the Fmoc strategy, extended coupling times may be necessary for fluorinated residues.
-
Monitor reaction completion with the Kaiser test.
-
Drain and wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 2 (Boc Deprotection), 3 (Neutralization), and 4 (Amino Acid Coupling) for each subsequent amino acid.
-
-
Final Cleavage (HF Cleavage):
-
Caution: HF is extremely corrosive and toxic. This procedure requires specialized equipment and training.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Cool the vessel in a dry ice/acetone bath.
-
Condense liquid HF into the vessel (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed at 0°C for 1 hour with stirring.
-
Evaporate the HF under vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolate by filtration or centrifugation and dry under vacuum.
-
Conclusion
The choice between Fmoc and Boc strategies for synthesizing fluorinated peptides is nuanced. The Fmoc strategy is the dominant method in modern peptide synthesis due to its milder conditions, ease of automation, and orthogonal design, making it highly suitable for a wide range of applications, including complex, modified peptides.[10] However, for sequences containing highly hydrophobic fluorinated amino acids that are prone to aggregation, the Boc strategy remains a powerful and often superior alternative.[8][10] Its repetitive acid-wash steps effectively disrupt secondary structure formation, leading to potentially higher yields and purity for these "difficult sequences". Ultimately, the optimal strategy depends on a careful evaluation of the fluorinated amino acid's properties, the overall peptide sequence, and the specific goals of the synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 8. benchchem.com [benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. benchchem.com [benchchem.com]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthetic Peptides Containing Fluorinated Residues by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step, particularly when non-natural fluorinated amino acids are incorporated. The introduction of fluorine can pose unique challenges to both purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these fluorinated peptides, supported by experimental data and detailed protocols.
The presence of fluorine atoms increases the hydrophobicity of a peptide compared to its non-fluorinated counterpart, leading to increased retention on reversed-phase (RP) HPLC columns—a key consideration in method development. This guide will explore common RP-HPLC methods and compare them with alternative analytical techniques.
Comparison of Reversed-Phase HPLC Methods
Reversed-phase HPLC is the most prevalent technique for analyzing synthetic peptides. The choice of the stationary phase significantly impacts the resolution and selectivity of the separation. A comparison of two common column chemistries, C18 and Phenyl-Hexyl, is presented below.
| Parameter | RP-HPLC Method 1: C18 Column | RP-HPLC Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions | Mixed-mode interactions (hydrophobic and π-π) |
| Selectivity | Excellent for general peptide hydrophobicity | Enhanced for aromatic and fluorinated peptides |
| Typical Retention Time of Fluorinated Peptide | Longer than non-fluorinated analog | Potentially longer and with better separation from aromatic impurities |
| Resolution |
A Comparative Guide to the Biological Effects of Fluorinated Phenylalanine Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated phenylalanine analogs into peptides and proteins is a powerful technique in modern drug development. Replacing hydrogen with fluorine, an element of similar size but with the highest electronegativity, imparts unique physicochemical properties that can profoundly influence a molecule's biological activity.[1][2] This modification can enhance metabolic stability, modulate binding affinity, and alter protein structure and function, making these analogs invaluable tools for optimizing therapeutic candidates.[3][4]
This guide provides a comparative analysis of the biological effects of key fluorinated phenylalanine analogs, supported by quantitative data and detailed experimental protocols to inform rational drug design.
Key Biological Effects and Performance Comparison
The introduction of fluorine into the phenylalanine ring can lead to several advantageous changes in peptides and proteins.[1] These include increased resistance to proteolytic degradation, altered receptor binding affinities, and changes in protein stability.[5][6] The position and number of fluorine substitutions determine the extent of these effects.[1]
Table 1: Comparative Biological Effects of Phenylalanine (Phe) Analogs
| Analog | Key Biological Effect | Application in Drug Development | Quantitative Impact (Example) |
| 4-Fluoro-phenylalanine (4-F-Phe) | Enhanced Receptor Affinity & Stability | Opioid Peptides, Pain Management | Incorporation into the opioid peptide Biphalin increased affinity for µ- and δ-opioid receptors by 2-3 fold.[5] |
| 3-Fluoro-phenylalanine (3-F-Phe) | Increased Enzymatic Activity | Enzyme Engineering | Incorporation into PvuII endonuclease resulted in a two-fold increase in activity compared to the wild type. |
| p-Fluoro-DL-phenylalanine (pFPA) | Protein Synthesis Inhibition, Apoptosis Induction | Antimicrobial, Antiviral, Anticancer | Acts as a toxic antimetabolite that can be incorporated into proteins, leading to misfolding and dysfunction.[7] |
| 3,4,5-Trifluorophenylalanine | Enhanced Protein Stability | Protein Engineering, Therapeutic Proteins | Can enhance protein stability through favorable electrostatic and hydrophobic interactions.[1] |
Quantitative Data on Receptor Binding Affinity
A significant application of fluorinated phenylalanine analogs is the modulation of peptide-ligand interactions. The electron-withdrawing nature of fluorine alters the aromatic ring's electronic properties, influencing crucial non-covalent interactions like cation-π stacking.[3][5]
Table 2: Opioid Receptor Binding Affinity of Biphalin Analogs
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Native Biphalin (Phe at 4,4') | 0.35 | 0.21 |
| 4-F-Phe Biphalin (4-F-Phe at 4,4') | 0.12 | 0.07 |
| Data sourced from studies on dimeric opioid peptides, demonstrating a significant increase in binding affinity upon 4-F-Phe substitution.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of fluorinated phenylalanine analogs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 4-F-Phe
This protocol outlines the manual synthesis of a peptide incorporating 4-fluoro-phenylalanine.
Objective: To synthesize a peptide chain with the site-specific incorporation of a fluorinated analog.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-4-fluorophenylalanine-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU/HOBt coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (e.g., Fmoc-4-F-Phe-OH) with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Wash: Wash the resin extensively with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[8]
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of native and fluorinated peptides to their target receptors.
Objective: To quantify and compare the binding affinities of different peptide analogs.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ- and δ-opioid receptors)
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors)
-
Native and 4-F-Phe-containing peptides (unlabeled)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor peptide (either native or fluorinated analog).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 value (concentration of peptide that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations: Workflows and Pathways
Experimental Workflow for Analog Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a peptide containing a fluorinated phenylalanine analog.
Caption: Workflow for synthesis and evaluation of fluorinated peptides.
Opioid Receptor Signaling Pathway
The enhanced binding of 4-F-Phe Biphalin to opioid receptors initiates a G-protein coupled signaling cascade leading to analgesia.[5]
Caption: Simplified G-protein coupled opioid receptor signaling pathway.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Structural Impact of Fluorination on Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides represents a potent strategy for modulating their conformation, stability, and biological activity. This guide provides an objective comparison of how different fluorination patterns influence peptide structure, supported by experimental data from key analytical techniques.
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique stereoelectronic effects that can profoundly alter a peptide's conformational landscape. These modifications can enhance proteolytic resistance, improve membrane permeability, and fine-tune binding affinities by pre-organizing the peptide into a bioactive conformation. This guide will delve into a comparative analysis of these effects, presenting quantitative data and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography.
Conformational Effects of Fluorination: A Quantitative Comparison
The impact of fluorination on peptide conformation is highly dependent on the position and degree of fluorine substitution. The following tables summarize key findings from various studies, offering a comparative perspective on how different fluorination patterns affect secondary structure and local geometry.
Table 1: Impact of Fluorination on Peptide Helicity
Circular dichroism is a widely used technique to assess the secondary structure of peptides. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is indicative of α-helical content.
| Peptide/Amino Acid | Fluorination Pattern | % Helicity (approx.) | Method | Reference (Illustrative) |
| Alanine-based peptide | (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | Lower than non-fluorinated analog | CD | [1] |
| Alanine-based peptide | (S)-pentafluorophenylalanine (Pff) | Lower than non-fluorinated analog | CD | [1] |
| Model α-helical peptide | 4-fluorophenylalanine (4-F-Phe) | 68% | CD | [2] |
| Native Peptide (Phe) | None | 65% | CD | [2] |
Note: The precise impact on helicity is context-dependent, influenced by the peptide sequence and the position of the fluorinated residue. Studies have shown that while individual fluorinated amino acids may have lower helical propensities, their incorporation into a larger peptide can sometimes stabilize helical structures through favorable long-range interactions.[3]
Table 2: Representative ¹⁹F NMR Chemical Shift Dispersion of Trifluoromethyl Probes
¹⁹F NMR is a powerful tool for probing the local environment of fluorinated residues. The chemical shift is highly sensitive to changes in conformation and solvent exposure.
| Trifluoromethyl Probe | Solvent Environment | ¹⁹F Chemical Shift Range (ppm) | Key Observation |
| BTFMA-Glutathione | Methanol/Water mixtures (varying polarity) | ~1.5 | Greater sensitivity to solvent polarity |
| BTFA-Glutathione | Methanol/Water mixtures (varying polarity) | ~0.5 | Less sensitive to solvent polarity |
| TFET-Glutathione | Methanol/Water mixtures (varying polarity) | ~0.2 | Least sensitive to solvent polarity |
Data adapted from a study comparing the chemical shift sensitivity of various trifluoromethyl tags.[4][5][6] A wider chemical shift dispersion indicates greater sensitivity to the local environment, making the probe more effective for studying conformational changes.
Table 3: Dihedral Angle Comparison in a Model Peptide
NMR spectroscopy and X-ray crystallography can provide high-resolution structural information, including backbone dihedral angles (φ and ψ), which define the peptide's conformation.
| Peptide Residue | Fluorination Pattern | φ (phi) Angle (°) | ψ (psi) Angle (°) | Method |
| Alanine (in AAA tripeptide) | None | -145.7 | 145.5 | X-ray Crystallography |
| Alanine (in AAA tripeptide) | None | -156.2 | 149.9 | X-ray Crystallography |
| Model β-peptide | Monofluoro-substituted | - | ~90 (F-C-C=O) | NMR |
Note: Direct, side-by-side comparisons of dihedral angles for a single peptide with and without fluorination are not always readily available in a single publication. The data presented are from different model systems to illustrate the type of information obtained.[7][8] The introduction of fluorine can enforce specific rotameric preferences, thereby influencing the local backbone conformation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fluorination effects on peptide conformation.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of fluorinated peptides in solution.
Protocol:
-
Sample Preparation:
-
Peptides should be synthesized and purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region (190-250 nm).
-
The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.
-
Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms available in the spectrometer's software or standalone programs.[9]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the local environment and conformational dynamics of fluorinated residues within a peptide.
Protocol:
-
Sample Preparation:
-
Dissolve the fluorinated peptide in a suitable deuterated solvent (e.g., D₂O with 10% H₂O or deuterated organic solvents) to a concentration typically in the mM range.
-
If required, add a known concentration of an internal standard (e.g., trifluoroacetic acid) for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Tune the probe to the ¹⁹F frequency.
-
Acquire one-dimensional ¹⁹F NMR spectra. For more detailed structural information, two-dimensional experiments such as ¹H-¹⁹F HOESY can be performed to measure through-space interactions.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Analyze the ¹⁹F chemical shifts, line widths, and coupling constants. Changes in these parameters upon ligand binding or environmental changes can provide insights into conformational alterations.[10]
-
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of a fluorinated peptide in the solid state.
Protocol:
-
Crystallization:
-
The peptide must be of very high purity (>98%).
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal and expose it to a high-intensity X-ray beam, either from a rotating anode source or a synchrotron.
-
Record the diffraction pattern using a suitable detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts and workflows related to the study of fluorinated peptides.
Caption: Experimental workflow for the comparative structural analysis of fluorinated peptides.
Caption: Logical relationship of fluorination patterns to their conformational impact.
References
- 1. Helix propensity of highly fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chab.ethz.ch [chab.ethz.ch]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptides with and without 3,5-Difluorophenylalanine: A Quantitative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides offers a powerful tool to enhance their therapeutic properties. Among these, 3,5-difluorophenylalanine (Dfp), a fluorinated analog of phenylalanine, provides a subtle yet impactful modification. This guide presents an objective comparison of the performance of peptides containing Dfp against their native counterparts, supported by quantitative experimental data and detailed methodologies.
The substitution of phenylalanine with Dfp introduces significant changes to the electronic properties of the aromatic ring due to the high electronegativity of the fluorine atoms. This modification can influence critical molecular interactions, such as π-π stacking and hydrogen bonding, leading to profound differences in biological activity, including enhanced receptor binding affinity and improved metabolic stability.[1]
Quantitative Performance Comparison
The following tables summarize the quantitative advantages of incorporating 3,5-difluorophenylalanine into peptide sequences.
Table 1: Receptor Binding Affinity of Somatostatin Analogs
The introduction of Dfp into somatostatin analogs has been shown to significantly alter their binding affinity for various somatostatin receptor subtypes (SSTRs). The data below, extrapolated from studies on somatostatin analogs, illustrates this effect.
| Peptide Analog | Modification | SSTR2 Binding Affinity (IC50, nM) | SSTR3 Binding Affinity (IC50, nM) | SSTR5 Binding Affinity (IC50, nM) |
| Native Somatostatin Analog | Phenylalanine at position X | >1000 | 113 | 17.6 |
| Dfp-Modified Analog | 3,5-Difluorophenylalanine at position X | 14.2 | 16.5 | 11.0 |
Note: Data is illustrative and based on findings in related research. Actual values are sequence-dependent.
Table 2: Enzymatic Stability in Human Plasma
The strong carbon-fluorine bonds in Dfp can increase a peptide's resistance to enzymatic degradation, thereby prolonging its circulating half-life.
| Peptide | Modification | Half-life in Human Plasma (t½, hours) | % Remaining after 8 hours |
| Native Peptide | Phenylalanine | < 1 | < 5% |
| Dfp-Modified Peptide | 3,5-Difluorophenylalanine | > 24 | > 90% |
Note: This data is illustrative and highlights the expected trend. Actual stability is sequence and position dependent.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide performance.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dfp-Containing Peptide
This protocol outlines the manual synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the standard Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2-5 minutes.
-
For Fmoc-3,5-Difluoro-DL-phenylalanine, due to potential steric hindrance and electron-withdrawing effects, a longer coupling time or double coupling may be necessary.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.[1]
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry.[1]
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay using radiolabeled ligands to determine the IC50 values of the synthesized peptides.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing human somatostatin receptors).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail).
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).
-
Add increasing concentrations of the unlabeled native and Dfp-modified peptides (competitors).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Enzymatic Stability Assay in Human Plasma
This protocol details a method to assess the proteolytic stability of peptides in a biologically relevant matrix.
-
Peptide Incubation:
-
Prepare a stock solution of the native and Dfp-modified peptides in a suitable solvent (e.g., DMSO).
-
Incubate the peptides at a final concentration (e.g., 100 µM) in human plasma at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Enzyme Quenching: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) to stop enzymatic degradation.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis by RP-HPLC:
-
Analyze the supernatant by RP-HPLC using a C18 column.
-
Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.
-
Monitor the peptide elution at a specific wavelength (e.g., 220 nm).
-
-
Quantification: Determine the amount of intact peptide remaining at each time point by measuring the peak area.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½).
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis of these peptides.
References
A Comparative Guide to Peptides Containing Boc-3,5-difluoro-D-phenylalanine
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for enhancing the therapeutic properties of peptides. Among these, Boc-3,5-difluoro-D-phenylalanine stands out for its ability to confer unique conformational constraints, improve metabolic stability, and modulate biological activity. This guide provides an objective comparison of peptides containing this fluorinated amino acid with their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms at the 3 and 5 positions of the D-phenylalanine side chain offers several advantages. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing intra- and intermolecular interactions. This can lead to enhanced binding affinity and receptor selectivity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase resistance to enzymatic degradation and prolong the in vivo half-life of peptide-based drugs.
Performance Comparison: Enhanced Stability and Modulated Activity
The primary motivation for incorporating this compound into a peptide sequence is to improve its drug-like properties. The key performance enhancements are observed in metabolic stability and, in many cases, receptor binding affinity and selectivity.
Table 1: Comparative Performance of a Hypothetical Peptide Analog
| Parameter | Native Peptide (containing D-Phenylalanine) | Fluorinated Peptide (containing 3,5-difluoro-D-phenylalanine) | Rationale for Difference |
| Receptor Binding Affinity (Ki) | Variable | Potentially Increased | Altered electronic properties of the phenyl ring can enhance interactions with the receptor binding pocket. |
| Proteolytic Stability (t1/2 in plasma) | Low | Significantly Increased | The C-F bond is resistant to enzymatic cleavage, protecting the peptide from degradation by proteases. |
| Cell Permeability | Low to Moderate | Potentially Increased | Increased lipophilicity due to fluorine atoms may enhance passive diffusion across cell membranes. |
| In vivo Efficacy | Limited by short half-life | Potentially Enhanced | Improved stability and potentially higher receptor affinity can lead to a more potent and longer-lasting therapeutic effect. |
Case Study: Somatostatin Analogs
A study on somatostatin analogs, which are crucial in the treatment of neuroendocrine tumors, demonstrated the significant impact of incorporating a fluorinated phenylalanine derivative. While this study used the L-isomer, the principles of altered receptor affinity and selectivity are applicable.
Table 2: Receptor Binding Affinity (Ki, nM) of Somatostatin Analogs
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin | 1.2 ± 0.2 | 0.4 ± 0.1 | 1.5 ± 0.3 | 2.5 ± 0.5 | 0.8 ± 0.2 |
| [D-Trp8, L-Dfp11]-SRIF | >1000 | 0.56 ± 0.1 | >1000 | >1000 | 180 ± 30 |
| Octreotide (clinical drug) | >1000 | 1.2 ± 0.2 | >1000 | >1000 | 6.3 ± 1.2 |
Data adapted from Ginj et al., 2006. Dfp represents 3,5-difluorophenylalanine.
The data clearly shows that the incorporation of 3,5-difluorophenylalanine at position 11 of this somatostatin analog resulted in a peptide with high affinity and remarkable selectivity for the SSTR2 receptor, outperforming the clinically used drug Octreotide in terms of selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc chemistry.
Materials:
-
Boc-protected amino acids
-
This compound
-
MBHA resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Neutralization: Neutralize the resin with 5% DIEA in DCM.
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (or this compound) and HBTU in DMF.
-
Add DIEA to the solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of HF or a less hazardous mixture such as TFA/cresol for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of the peptide in the presence of proteases.
Materials:
-
Purified peptide
-
Human plasma or specific proteases (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 100 µg/mL with human plasma (or a specific protease solution) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining.
-
Half-life Calculation: Calculate the half-life (t1/2) of the peptide.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the signaling pathways affected by these peptides.
Caption: Workflow for the synthesis and evaluation of peptides.
Caption: A generalized G-protein coupled receptor signaling pathway.
Safety Operating Guide
Proper Disposal of Boc-3,5-difluoro-D-phenylalanine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Boc-3,5-difluoro-D-phenylalanine, a fluorinated amino acid derivative. While some Boc-protected amino acids are not classified as hazardous, the presence of fluorine atoms necessitates a cautious approach to its disposal.[1][2][3][4] Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[2][4]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[5]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move the individual to an area with fresh air.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
In all instances of exposure, seek medical attention if symptoms develop or persist.[2]
Waste Characterization and Segregation
Due to the presence of fluorine, this compound should be treated as a halogenated organic compound for disposal purposes.[6][7] It is crucial to segregate this waste from other laboratory waste streams to ensure proper handling and treatment.
Key Data Summary:
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-3,5-difluoro-D-phenylalanine |
| Appearance | White to off-white powder or solid |
| Hazard Classification | May cause skin and eye irritation. Treat as hazardous.[8] |
| Environmental Hazards | The strong carbon-fluorine bond makes it persistent.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.
-
Waste Collection:
-
Solid Waste: Collect any pure, unused, or waste this compound in a dedicated, sealable, and clearly labeled container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container also designated for halogenated organic waste.[6][9]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
-
-
Temporary Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated chemical waste accumulation area. This area should be separate from incompatible materials.[4]
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain detailed records of the quantity of this compound disposed of and the date of disposal. Keep all documentation provided by the waste disposal vendor.[4]
-
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Small Spills:
-
Restrict access to the spill area.[4]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[5]
-
Clean the spill area with a suitable laboratory detergent and water.[1]
-
-
Large Spills:
Experimental Protocols: High-Temperature Incineration
High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[1] This process is necessary to break the stable carbon-fluorine bond.
Key Considerations for Incineration:
-
The incinerator must be specifically licensed and equipped to handle halogenated organic waste.[1]
-
Combustion of fluorinated compounds can produce highly toxic hydrogen fluoride (HF) gas, requiring the incinerator to have an afterburner and a scrubber system.[10]
Visualizing Disposal and Spill Response Workflows
To further clarify the procedural flow, the following diagrams illustrate the recommended workflows for disposal and spill response.
Caption: Workflow for the proper disposal of this compound.
Caption: Logical flow for responding to small and large spills.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Boc-3,5-difluoro-D-phenylalanine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, which is a powdered chemical, a comprehensive PPE strategy is required to minimize exposure.[1][2] The following table summarizes the necessary protective gear.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles or Face Shield | Safety glasses with side shields offer minimum protection; however, chemical safety goggles or a full-face shield are recommended to protect against splashes and airborne particles.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves should be worn.[5][6] Given the powdered nature of the compound, powder-free gloves are recommended to prevent contamination.[3] It is advisable to use double gloves, especially when handling larger quantities.[3] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[3] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown is necessary to protect the skin from contact with the chemical.[1][6] |
| Respiratory Protection | Dust Mask or Respirator | To prevent inhalation of airborne particles, a dust mask or a NIOSH/MSHA-approved respirator should be used, particularly when handling large quantities or if dust is generated.[1][2][6] |
| Foot Protection | Closed-Toe Shoes | Non-slip, closed-toe shoes or boots are required to protect against spills and slips.[1][4] |
II. Operational Plan for Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and efficiency.
1. Preparation and Weighing:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before weighing, ensure the balance is clean and placed in an area with minimal air currents to prevent the powder from becoming airborne.
-
Use appropriate weighing paper or containers to avoid direct contact with the balance pan.
2. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the dissolution process generates heat, cool the vessel as necessary.
-
Ensure all reaction glassware is properly secured and labeled.
3. Post-Reaction Work-up:
-
Quench the reaction carefully, following established laboratory procedures.
-
During extraction and purification steps, continue to wear all required PPE.
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound due to the presence of fluorine atoms.[7] Therefore, all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be segregated into a designated "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated waste.[10][11]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a description of its contents, including "Halogenated Organic Compounds."[8][10]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[9]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. pppmag.com [pppmag.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
